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  • Product: 4-iodosylbenzoic Acid
  • CAS: 4230-36-8

Core Science & Biosynthesis

Foundational

Solubility Profile of 4-Iodosylbenzoic Acid: A Guide to Understanding and Application

An In-Depth Technical Guide for Researchers Preamble: Beyond Simple Miscibility For the researcher, scientist, or drug development professional, understanding the solubility of a reagent is not a trivial preliminary step...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Preamble: Beyond Simple Miscibility

For the researcher, scientist, or drug development professional, understanding the solubility of a reagent is not a trivial preliminary step but a cornerstone of successful experimental design, reaction optimization, and formulation. 4-Iodosylbenzoic acid, a trivalent hypervalent iodine compound, presents a particularly nuanced case. Its dual-functionality—a polar carboxylic acid and a hypervalent iodosyl group—combined with the tendency of iodosylarenes to form aggregated structures, creates a complex solubility profile that defies simple prediction.

This guide moves beyond simplistic labels of "soluble" or "insoluble." Instead, it provides a foundational understanding of the physicochemical forces governing the solubility of 4-iodosylbenzoic acid. We will explore its expected behavior in both aqueous and organic media, explain the structural rationale behind these properties, and provide a robust experimental framework for researchers to determine precise solubility in their own systems.

The Structural Dichotomy of 4-Iodosylbenzoic Acid: The "Why" Behind its Solubility

The solubility of 4-iodosylbenzoic acid is fundamentally governed by a competition between its molecular structure and its intermolecular behavior. Unlike its simpler counterpart, 4-iodobenzoic acid, the iodosyl group (I=O) introduces hypervalent character and a strong dipole.

Acyclic iodosylarenes, such as the parent compound iodosylbenzene, are not simple monomeric species in the solid state. They are known to be polymeric, forming extended –I–O–I–O– chains through strong intermolecular interactions.[1] This polymeric nature significantly increases the lattice energy of the solid, making it difficult for solvent molecules to break the material apart, thus leading to very low solubility in most common organic solvents.[2]

Therefore, we must consider two potential structural realities for 4-iodosylbenzoic acid, as illustrated below.

G cluster_0 Acyclic Polymeric Form (Low Solubility) cluster_1 Hypothetical Monomeric/Oligomeric Form (Higher Solubility) mol1 HOOC-Ph-I=O mol2 HOOC-Ph-I=O mol1->mol2 I---O interaction mol3 HOOC-Ph-I=O mol2->mol3 I---O interaction dots2 ... mol3->dots2 dots1 ... dots1->mol1 monomer HOOC-Ph-I=O solvent Solvent Cage caption Fig. 1: Structural forms influencing solubility.

Fig. 1: Structural forms influencing solubility.

The key to manipulating the solubility of 4-iodosylbenzoic acid is to disrupt this polymeric aggregation. This can be achieved by selecting solvents that can either strongly solvate the individual monomers or interact favorably with the functional groups.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

While precise quantitative data for 4-iodosylbenzoic acid is not widely published, we can construct a reliable predictive model based on its structure and the known behavior of analogous compounds.

Aqueous Solvents
  • Water (Neutral pH): The solubility in pure water is expected to be low . The molecule's large, hydrophobic iodinated phenyl ring and its polymeric nature present significant barriers to solvation. While the carboxylic acid group is polar, its contribution is likely insufficient to overcome the energy of the solid-state lattice.

  • Aqueous Base (e.g., NaHCO₃, NaOH solutions): Solubility is predicted to be significantly enhanced . The carboxylic acid (pKa estimated to be similar to other benzoic acids, ~4-5) will be deprotonated to form the highly polar carboxylate salt (4-iodosylbenzoate). This ionic species will have much more favorable interactions with water, disrupting the polymeric structure and promoting dissolution.

  • Aqueous Acid (e.g., dilute HCl): Solubility is expected to remain low , similar to or less than that in neutral water. The carboxylic acid will remain protonated, and the overall polarity of the molecule is not increased.

Organic Solvents
  • Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): Solubility is predicted to be very low to negligible . These solvents lack the polarity and hydrogen-bonding capability to interact with either the carboxylic acid or the highly polar iodosyl group. They are ineffective at breaking down the aggregated solid structure.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is expected to be moderate to high . Dimethyl sulfoxide (DMSO) is an excellent solvent for many hypervalent iodine reagents. Its high polarity and ability to act as a hydrogen bond acceptor can effectively solvate the 4-iodosylbenzoic acid monomer, breaking up the intermolecular aggregates. The use of DMSO-d6 as an NMR solvent for related cyclic iodosyl compounds supports this prediction.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is predicted to be low to moderate . Alcohols can act as both hydrogen bond donors (to the iodosyl oxygen) and acceptors (from the carboxylic acid proton). This dual capability should allow for some level of solvation, but it may be less effective at disrupting the core I-O-I polymeric chain compared to a highly polar solvent like DMSO.

Summary Table of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water (pH 7)LowPolymeric nature and hydrophobicity dominate over carboxylic acid polarity.
Aqueous Base (pH > 8)HighFormation of the highly soluble carboxylate salt.
Aqueous Acid (pH < 2)LowCarboxylic acid remains protonated; no increase in favorable interactions.
Organic Non-Polar Hexane, TolueneVery LowMismatch in polarity; unable to disrupt intermolecular forces.
Organic Polar Aprotic DMSO, DMFModerate to HighStrong solvation of polar groups disrupts aggregation.
Organic Polar Protic Methanol, EthanolLow to ModerateHydrogen bonding interactions provide a mechanism for solvation.

Experimental Protocol for Precise Solubility Determination

To move from prediction to application, a robust and self-validating experimental protocol is essential. The isothermal equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of 4-iodosylbenzoic acid in a chosen solvent at a specified temperature (e.g., 25 °C).
Materials:
  • 4-Iodosylbenzoic Acid (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Workflow Diagram
Fig. 2: Isothermal equilibrium solubility workflow.
Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions: To a series of vials, add a known volume of the test solvent (e.g., 5.0 mL). Add an excess amount of solid 4-iodosylbenzoic acid to each vial. The key is to ensure a persistent solid phase remains after equilibration, confirming that the solution is saturated.

  • Equilibration: Tightly cap the vials. Place them in a constant temperature shaker set to the desired temperature. Agitate the slurries for a sufficient duration (24 to 72 hours is typical) to ensure equilibrium is reached. Self-Validation Check: Analyze samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Isolation: After equilibration, remove the vials and allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe.

  • Filtration: Immediately pass the sample through a syringe filter into a clean collection vial. This step is critical to remove all undissolved micro-particulates. Causality Note: Failure to filter properly is the most common source of erroneously high solubility values.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

Conclusion: An Actionable Framework for the Scientist

The solubility of 4-iodosylbenzoic acid is not a simple parameter but a complex interplay of its polymeric nature, the polarity of its dual functional groups, and the properties of the chosen solvent. While it is predicted to be largely insoluble in non-polar organic solvents and neutral water, its solubility can be dramatically increased in aqueous basic solutions and polar aprotic solvents like DMSO. For drug development professionals and synthetic chemists, this profile offers both challenges and opportunities—insolubility can be leveraged for purification by precipitation, while high solubility in specific solvents enables its use in homogeneous reaction mixtures. By understanding the underlying chemical principles and employing a robust experimental protocol, researchers can precisely determine the solubility of 4-iodosylbenzoic acid in any system, leading to more reliable, reproducible, and successful science.

References

  • Solubility of Things. (n.d.). 4-Iodobenzoic acid. Retrieved February 6, 2026, from [Link]

  • Organic Intermediates Manufacturer. (n.d.). 4-Iodobenzoic Acid. Retrieved February 6, 2026, from [Link]

  • ChemBK. (n.d.). 4-Iodobenzoic acid. Retrieved February 6, 2026, from [Link]

  • Stenutz, R. (n.d.). 4-iodobenzoic acid. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved February 6, 2026, from [Link]

  • Uyanik, M., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2473. [Link]

  • Stuart, A. M., et al. (2014). Improving alkynyl(aryl)iodonium salts: 2-anisyl as a superior aryl group. Chemical Communications, 50(56), 7449-7452. [Link]

  • Wikipedia. (n.d.). Iodosobenzene. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of Aryl(alkynyl)iodonium Salts. Request PDF. Retrieved February 6, 2026, from [Link]

Sources

Foundational

A Technical Guide to the History and Development of Iodosylbenzoic Acid Reagents

This guide provides an in-depth exploration of the history, development, and application of iodosylbenzoic acid reagents, a class of hypervalent iodine compounds that have become indispensable tools in modern organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the history, development, and application of iodosylbenzoic acid reagents, a class of hypervalent iodine compounds that have become indispensable tools in modern organic synthesis. While the primary focus of chemical literature and practical application has been on the ortho isomer, 2-iodosylbenzoic acid, and its derivatives, this guide will also address the current state of knowledge regarding its lesser-known para isomer, 4-iodosylbenzoic acid.

Introduction to Hypervalent Iodine Reagents and the Iodosylbenzoic Acid Family

Hypervalent iodine compounds are iodine-containing molecules where the iodine atom formally possesses more than eight valence electrons. This expanded valence shell imparts unique reactivity, particularly a strong oxidizing capability under mild conditions, making them attractive alternatives to traditional heavy metal-based oxidants. Among the diverse array of hypervalent iodine reagents, the iodosylbenzoic acids and their derivatives stand out for their versatility and utility in a wide range of chemical transformations.

The iodosylbenzoic acid family primarily consists of three positional isomers: ortho (2-), meta (3-), and para (4-). However, the vast majority of research and synthetic applications have centered on the ortho isomer, 2-iodosylbenzoic acid (IBA), and its pentavalent counterpart, 2-iodoxybenzoic acid (IBX). The unique reactivity of the ortho isomer is attributed to the neighboring carboxylic acid group, which plays a crucial role in modulating its stability and reactivity. This guide will delve deeply into the well-established chemistry of the ortho isomer while also shedding light on the enigmatic and largely unexplored para isomer.

A Historical Perspective: The Pioneering Work of Conrad Willgerodt

The journey into the world of hypervalent iodine chemistry began in the late 19th century with the pioneering work of German chemist Conrad Willgerodt. In 1892, Willgerodt reported the synthesis of iodosobenzene (PhIO) and iodylbenzene (PhIO₂), laying the fundamental groundwork for the field.[1] His investigations into the oxidation of iodinated aromatic compounds opened the door to a new class of reagents. Following his initial discoveries, the synthesis of 2-iodoxybenzoic acid (IBX) was first reported in 1893 by Hartmann and Meyer.[2] However, for nearly a century, these reagents remained largely a curiosity, their synthetic potential hampered by their poor solubility in common organic solvents and concerns over their explosive nature.

The Workhorse: 2-Iodosylbenzoic Acid (IBA) and 2-Iodoxybenzoic Acid (IBX)

The resurgence of interest in 2-iodoxybenzoic acid (IBX) as a practical oxidizing agent in the latter half of the 20th century has led to its establishment as a staple in the synthetic chemist's toolbox.

Synthesis of IBA and IBX

The preparation of 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) begins with the commercially available 2-iodobenzoic acid.

Synthesis of 2-Iodosobenzoic Acid (IBA): A convenient and practical method for the synthesis of IBA involves the oxidation of 2-iodobenzoic acid with Oxone® (a triple salt of potassium peroxymonosulfate) in an aqueous solution under mild, room temperature conditions.[3] This method is advantageous as it avoids the use of harsh reagents and minimizes the risk of over-oxidation to the pentavalent IBX.

Synthesis of 2-Iodoxybenzoic Acid (IBX): IBX can be prepared by the oxidation of 2-iodobenzoic acid using various strong oxidizing agents, with Oxone® being a widely used and environmentally benign option.[4][5][6] The reaction is typically carried out in water at elevated temperatures.

Experimental Protocol: Synthesis of 2-Iodoxybenzoic Acid (IBX) using Oxone®[7][8]
  • Reaction Setup: In a flask of appropriate size, dissolve Oxone® (1.3 to 1.8 equivalents) in deionized water.

  • Addition of Starting Material: To the stirred Oxone® solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion.

  • Heating: Heat the resulting suspension to 70–73 °C and maintain this temperature with vigorous stirring for approximately 3 hours. The initial thick slurry will become a fine, easily stirred suspension.

  • Precipitation: After the reaction is complete, cool the mixture to 5 °C and continue stirring for about 1.5 hours to facilitate the precipitation of the product.

  • Isolation and Washing: Collect the white solid product by filtration. Wash the filter cake sequentially with ample amounts of water and then acetone to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the product at room temperature. This procedure typically yields IBX as a white crystalline solid.

Properties and Challenges of IBX

Despite its effectiveness as an oxidant, IBX presents two significant challenges for chemists:

  • Poor Solubility: IBX is insoluble in most common organic solvents, with the exception of dimethyl sulfoxide (DMSO).[4][7][8] This limited solubility often necessitates the use of DMSO as the reaction solvent or requires heating to achieve sufficient reactivity in other solvents.[2]

  • Explosive Nature: Pure IBX is reported to be explosive upon impact or when heated above 200 °C.[4][8] This hazardous property has historically limited its large-scale application.

The Evolution of IBX Reagents: Stabilized and Soluble Derivatives

To overcome the challenges associated with IBX, significant research has been directed towards the development of safer and more soluble alternatives.

Stabilized IBX (s-IBX): Commercially available IBX is often stabilized by the inclusion of carboxylic acids, such as benzoic acid and isophthalic acid.[4][8] This formulation, often referred to as s-IBX, is a non-explosive white powder that retains the oxidative capabilities of pure IBX and can be used as a suspension in various organic solvents like refluxing ethyl acetate and tetrahydrofuran (THF).[2][9]

Dess-Martin Periodinane (DMP): One of the most significant advancements in this area was the development of the Dess-Martin Periodinane (DMP) in 1983.[2] DMP is prepared by the acylation of IBX with acetic anhydride. The resulting 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one is a mild, highly selective, and, most importantly, soluble oxidizing agent in many common organic solvents like dichloromethane (DCM).[10] However, DMP is also potentially explosive and moisture-sensitive.[10]

Reagent Structure Key Advantages Key Disadvantages
IBX 1-hydroxy-1λ⁵,2-benziodoxole-1,3-dionePowerful oxidant, readily prepared.Poor solubility, potentially explosive.
s-IBX Mixture of IBX, benzoic acid, and isophthalic acidNon-explosive, safer to handle.Still a suspension in most solvents.
DMP 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-oneExcellent solubility, mild and selective.Potentially explosive, moisture-sensitive.
Reaction Mechanisms of IBX Oxidations

The mechanism of alcohol oxidation by IBX is believed to proceed through a ligand exchange, where the alcohol displaces the hydroxyl group on the iodine center. This is followed by a reductive elimination to yield the carbonyl compound and 2-iodosobenzoic acid (IBA).[11] A "hypervalent twist" has been proposed as the rate-determining step, where a rearrangement of the iodine ligands is necessary to bring the alkoxy group into a suitable position for the concerted elimination.[4] This twist is thought to be accelerated by steric hindrance, explaining why larger alcohols can sometimes be oxidized faster than smaller ones.[4]

IBX_Oxidation_Mechanism cluster_0 Ligand Exchange cluster_1 Hypervalent Twist (Rate-Determining) cluster_2 Reductive Elimination IBX IBX Intermediate1 [Intermediate Complex] IBX->Intermediate1 + R₂CHOH Alcohol R₂CHOH Intermediate2 [Twisted Intermediate] Intermediate1->Intermediate2 Twist Products R₂C=O + IBA Intermediate2->Products Elimination

Caption: Proposed mechanism for the IBX-mediated oxidation of alcohols.

Applications of 2-Iodoxybenzoic Acid Reagents in Organic Synthesis

IBX and its derivatives are renowned for their ability to perform a wide array of oxidative transformations with high selectivity and functional group tolerance.

Oxidation of Alcohols: The most prominent application of IBX is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][12] A key advantage of IBX is that it typically does not over-oxidize primary alcohols to carboxylic acids.[8]

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone using IBX[15][16]
  • Reaction Setup: To a flask containing the secondary alcohol (1.0 equivalent), add a suitable solvent (e.g., ethyl acetate or a mixture of CH₂Cl₂/H₂O).

  • Addition of Reagents: Add IBX (typically 1.0-1.5 equivalents) and, if necessary, a phase-transfer catalyst like tetra-n-butylammonium bromide (n-Bu₄NBr) for biphasic systems.

  • Reaction Conditions: Stir the suspension at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The reduced byproduct, 2-iodosobenzoic acid (IBA), is often insoluble and can be removed by filtration.

  • Isolation: The filtrate is then washed, dried, and concentrated under reduced pressure to afford the crude ketone, which can be further purified by chromatography if necessary.

Other Key Applications:

  • Formation of α,β-Unsaturated Carbonyl Compounds: IBX can be used to introduce unsaturation adjacent to a carbonyl group.[6]

  • Oxidation of Benzylic and Allylic Positions: IBX is effective in oxidizing activated C-H bonds at benzylic and allylic positions.[6]

  • Synthesis of Heterocycles: IBX-mediated reactions have been employed in the construction of various heterocyclic ring systems.

  • Selective Oxidations: IBX demonstrates remarkable chemoselectivity, allowing for the oxidation of a secondary alcohol in the presence of a primary alcohol under certain conditions.[6][13]

Safety and Handling of IBX and its Derivatives

Given the potential hazards associated with IBX and DMP, strict safety precautions are imperative:

  • Avoid Grinding and Shock: Pure IBX and DMP are shock-sensitive and should not be ground in a mortar and pestle. Handle with care to avoid mechanical shock.

  • Controlled Heating: Do not heat pure IBX or DMP above 200 °C, as this can lead to explosive decomposition. When running reactions at elevated temperatures, ensure proper temperature control and use a blast shield.

  • Use Stabilized Formulations: Whenever possible, use commercially available stabilized IBX (s-IBX) to mitigate the risk of explosion.

  • Small-Scale Reactions: For DMP, it is recommended to avoid large-scale reactions due to its explosive potential.[10]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these reagents.

The Enigmatic Isomer: 4-Iodosylbenzoic Acid

In stark contrast to the wealth of information on 2-iodosylbenzoic acid and its derivatives, there is a significant lack of literature on 4-iodosylbenzoic acid. This section summarizes the current understanding, which is largely predictive and highlights a potential area for future research.

Current State of Knowledge

A thorough search of the scientific literature reveals a scarcity of experimental data on the synthesis, properties, and applications of 4-iodosylbenzoic acid. Most available information pertains to its precursor, 4-iodobenzoic acid. This suggests that 4-iodosylbenzoic acid is a largely unexplored reagent in the field of organic synthesis.

Predicted Properties and a Hypothetical Synthetic Route

Based on the established chemistry of other hypervalent iodine reagents and the properties of 4-iodobenzoic acid, we can predict some of the characteristics and a potential synthetic pathway for 4-iodosylbenzoic acid.

  • Predicted Properties: 4-Iodosylbenzoic acid is expected to be a white solid with limited solubility in non-polar organic solvents, likely showing better solubility in polar aprotic solvents like DMSO. It is anticipated to be a competent oxidizing agent, though its reactivity may differ from the ortho isomer due to the absence of the neighboring group participation of the carboxylic acid.

  • Hypothetical Synthetic Protocol: A plausible route to 4-iodosylbenzoic acid would be the oxidation of 4-iodobenzoic acid, adapting the well-established methods for the synthesis of 2-iodosobenzoic acid.

Hypothetical Experimental Protocol: Synthesis of 4-Iodosylbenzoic Acid
  • Reaction Setup: To a solution of 4-iodobenzoic acid (1.0 equivalent) in a mixture of acetonitrile and water, add Oxone® (approximately 1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress would need to be carefully monitored, as the optimal reaction time is unknown.

  • Isolation: If the product precipitates from the reaction mixture, it could be isolated by filtration.

  • Washing and Drying: The isolated solid would then be washed with water and a suitable organic solvent (e.g., acetone) to remove unreacted starting material and inorganic salts, followed by drying at room temperature.

Hypothetical_Synthesis 4-Iodobenzoic_Acid 4-Iodobenzoic Acid 4-Iodosylbenzoic_Acid 4-Iodosylbenzoic Acid 4-Iodobenzoic_Acid->4-Iodosylbenzoic_Acid Oxidation Oxone Oxone® Oxone->4-Iodosylbenzoic_Acid Oxidant

Caption: A plausible synthetic route to 4-iodosylbenzoic acid.

Potential Applications and Future Outlook

The potential applications of 4-iodosylbenzoic acid remain to be discovered. It is conceivable that its unique electronic and steric properties, differing from the ortho isomer, could lead to novel reactivity and selectivity in oxidative transformations. The lack of a neighboring carboxylic acid group to participate in the reaction mechanism might result in different reaction kinetics and substrate scope compared to IBX. The exploration of the synthesis and reactivity of 4-iodosylbenzoic acid represents a promising and untapped area of research in hypervalent iodine chemistry.

Conclusion

The history and development of iodosylbenzoic acid reagents, particularly the ortho isomer, showcase a remarkable journey from a chemical curiosity to a cornerstone of modern organic synthesis. The challenges of poor solubility and safety concerns have spurred innovation, leading to the development of stabilized and more soluble derivatives like s-IBX and DMP, which have broadened the applicability of these powerful oxidants. While the chemistry of 2-iodosylbenzoic acid and its derivatives is well-established and continues to find new applications, the almost complete absence of research on 4-iodosylbenzoic acid highlights a significant knowledge gap. The exploration of this enigmatic isomer holds the potential to uncover new reactivity and further expand the synthetic utility of hypervalent iodine reagents. For researchers, scientists, and drug development professionals, a deep understanding of the established chemistry of the ortho isomers is crucial for current synthetic challenges, while the unexplored territory of the para isomer offers exciting opportunities for future discovery.

References

  • Organic Syntheses Procedure. iodosobenzene diacetate. [Link]

  • Wikipedia. 2-Iodoxybenzoic acid. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Common Organic Chemistry. 2-Iodoxybenzoic Acid (IBX). [Link]

  • Organic Chemistry Portal. IBX, 2-Iodoxybenzoic acid. [Link]

  • Organic Syntheses Procedure. Iodosobenzene. [Link]

  • Wikipedia. Iodosobenzene. [Link]

  • Oriental Journal of Chemistry. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. [Link]

  • ResearchGate. Synthesis of 2-iodosobenzoic acids (IBAs) and 2-iodoxybenzoic acids.... [Link]

  • Organic Chemistry Portal. IBX, 2-Iodoxybenzoic acid. [Link]

  • TSI Journals. AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). [Link]

  • YouTube. Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives. [Link]

  • MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

  • Atlanchim Pharma. IBX: an old reagent……………. [Link]

  • Chem-Station. IBX Oxidation. [Link]

  • Reddit. Preparation of IBX - safety precautions with stirring?. [Link]

  • PubMed. A Simple and Advantageous Protocol for the Oxidation of Alcohols With O-iodoxybenzoic Acid (IBX). [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • ACS Publications. A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment. [Link]

  • ACS Publications. A Stabilized Formulation of IBX (SIBX) for Safe Oxidation Reactions Including a New Oxidative Demethylation of Phenolic Methyl Aryl Ethers. [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis and Utilization of Polymer-Supported 4-Iodosylbenzoic Acid Reagents

Executive Summary & Scientific Rationale The transition from stoichiometric heavy metal oxidants (Cr(VI), Mn(VII)) to hypervalent iodine reagents represents a paradigm shift in Green Chemistry. However, solution-phase io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The transition from stoichiometric heavy metal oxidants (Cr(VI), Mn(VII)) to hypervalent iodine reagents represents a paradigm shift in Green Chemistry. However, solution-phase iodine(III) reagents (e.g., iodosobenzene, PhI=O) often suffer from polymeric lattice formation, low solubility in organic solvents, and explosive hazards associated with their iodine(V) counterparts (e.g., IBX).

Polymer-supported 4-iodosylbenzoic acid (and its derivatives) resolves these bottlenecks by immobilizing the reactive center on a cross-linked polystyrene matrix. This application note details the synthesis, characterization, and application of these reagents.

Key Technical Advantages:

  • Site Isolation: The polymer matrix prevents the intermolecular polymerization typical of free iodosylbenzene (–I–O–I–O–), maintaining the reagent in a reactive, pseudo-monomeric state.

  • Simplified Workup: Reactants and products remain in solution; the toxic aryl iodide byproduct remains bound to the resin, removable via simple filtration.

  • Regenerability: The reduced resin (Polymer-Ar-I) can be re-oxidized and recycled without loss of loading efficiency.

Synthesis Protocol: Polymer-Supported 4-Iodosylbenzoate

This protocol utilizes a "grafting-to" approach, anchoring 4-iodobenzoic acid to a Merrifield resin, followed by controlled oxidation to the Iodine(III) state.

Materials & Equipment[1][2]
  • Solid Support: Merrifield Resin (Chloromethyl polystyrene), 1% DVB cross-linked, Loading: ~1.0–1.5 mmol Cl/g.

  • Reagents: 4-Iodobenzoic acid (98%), Cesium Carbonate (

    
    ), Potassium Iodide (KI - catalyst), DMF (Anhydrous), Chlorine gas (or Sulfuryl chloride), 2M NaOH.
    
  • Equipment: Shaker/Rotator (overhead), Fritted glass synthesis vessel, Vacuum oven.

Step-by-Step Synthesis Workflow
Phase 1: Anchoring (Esterification)

Objective: Create a robust ester linkage between the resin and the iodophenyl precursor.

  • Resin Swelling: Suspend Merrifield resin (5.0 g, ~7.5 mmol Cl) in anhydrous DMF (50 mL) for 30 minutes. Why: Polystyrene gels must swell to expose internal active sites.

  • Reagent Addition: Add 4-iodobenzoic acid (3.72 g, 15 mmol, 2.0 equiv) and

    
     (4.88 g, 15 mmol). Add a catalytic amount of KI (10 mol%).
    
  • Coupling: Heat the mixture to 80°C with gentle agitation for 24 hours.

    • Mechanistic Note: KI generates the more reactive iodomethyl species in situ (Finkelstein reaction), accelerating nucleophilic attack by the carboxylate.

  • Washing: Filter the resin. Wash sequentially with DMF (

    
    ), 
    
    
    
    (
    
    
    ), THF (
    
    
    ), and MeOH (
    
    
    ).
  • Drying: Dry under vacuum at 45°C to constant weight.

    • QC Check: IR Spectrum should show a strong ester carbonyl stretch at ~1720

      
       and disappearance of the C-Cl stretch.
      
Phase 2: Oxidation to Iodine(III) (The Iodosyl Species)

Objective: Convert the aryl iodide (Ar-I) to the iodosyl moiety (Ar-I=O).

Note: Direct oxidation to I=O is difficult due to over-oxidation. The standard protocol proceeds via the dichloride intermediate.

  • Chlorination: Suspend the dried Polymer-4-iodobenzoate (from Phase 1) in

    
    . Pass dry 
    
    
    
    gas through the suspension (or add
    
    
    ) at 0°C for 2 hours. The resin will turn yellow.
    • Intermediate: This forms Polymer-4-(dichloroiodo)benzoate (Ar-

      
      ).
      
  • Hydrolysis: Filter the yellow resin. Immediately suspend in 2M NaOH (aq) and agitate for 4 hours at room temperature.

  • Neutralization & Wash: Filter and wash extensively with

    
     until the filtrate is neutral, then wash with Acetone and Ether.
    
  • Final Product: Polymer-supported 4-iodosylbenzoate .

    • Storage: Store in the dark at 4°C. The reagent is sensitive to disproportionation.

Characterization Data[3][4]
ParameterMethodExpected ValueNotes
Loading Elemental Analysis (Iodine)~1.0 - 1.2 mmol/gLoading decreases slightly vs. Merrifield due to mass increase.
IR Spectroscopy ATR-FTIR

~ 750-780

Broad band. Ester C=O remains at ~1720

.
Color VisualYellowish-WhiteBright yellow indicates residual

.

Experimental Workflow Visualization

The following diagram illustrates the chemical transformation from the base resin to the active oxidant.

SynthesisPath Resin Merrifield Resin (PS-CH2-Cl) Coupling Coupling (4-I-BzOH, Cs2CO3, 80°C) Resin->Coupling Precursor Polymer-Supported 4-Iodobenzoate (Ar-I) Coupling->Precursor Chlorination Chlorination (Cl2 or SO2Cl2) Precursor->Chlorination Intermediate Polymer-Iododichloride (Ar-ICl2) Chlorination->Intermediate Oxidation Hydrolysis Hydrolysis (2M NaOH) Intermediate->Hydrolysis Final Polymer-Supported 4-Iodosylbenzoate (Ar-I=O) Hydrolysis->Final Activation

Figure 1: Synthetic pathway for the preparation of the polymer-supported I(III) reagent.

Application Protocol: Alcohol Oxidation

This section describes a self-validating protocol for oxidizing Benzyl Alcohol to Benzaldehyde.

Reaction Setup[1][4][5][6][7]
  • Stoichiometry: Use 1.5 equivalents of Polymer-Iodosylbenzoate relative to the substrate.

  • Solvent: Dichloromethane (DCM) or Water/Acetonitrile (1:1). Water is often required as a ligand source for the mechanism.

  • Procedure:

    • Place 1.0 mmol of Benzyl Alcohol in a vial.

    • Add 5 mL solvent.

    • Add 1.5 mmol equivalents of the Polymer-Resin (approx 1.2 - 1.5 g depending on loading).

    • Agitate at Room Temperature for 2–4 hours.

  • Workup (The Advantage):

    • Filter the mixture through a sintered glass funnel.

    • The filtrate contains Benzaldehyde (Product).

    • The solid residue is Polymer-4-iodobenzoate (Spent Reagent).

  • Purification: Evaporate the solvent. Usually, no column chromatography is required.

Mechanistic Cycle & Recycling

The mechanism involves ligand exchange at the iodine center followed by reductive elimination.

CatalyticCycle Active Active Reagent (Polymer-I=O) Complex Ligand Exchange Intermediate Active->Complex + Substrate Spent Reduced Resin (Polymer-I) Complex->Spent - Product (Reductive Elimination) Spent->Active + Oxidant (Recycling Step) Substrate Alcohol (R-OH) Product Carbonyl (R=O) Oxidant Re-Oxidant (mCPBA or Cl2)

Figure 2: The oxidation and regeneration cycle.[1] The spent resin is recovered via filtration and re-oxidized.

Troubleshooting & Critical Parameters

  • Issue: Low Conversion.

    • Cause: Poor resin swelling.

    • Solution: Switch solvent to DCM or THF. If using water, ensure the resin has PEG linkers (e.g., TentaGel) or use a phase transfer catalyst.

  • Issue: Leaching.

    • Cause: Ester hydrolysis.

    • Solution: Ensure the reaction pH is not strongly basic. The ester linkage is stable under neutral/acidic oxidative conditions but labile in strong base over time.

  • Safety Note: While safer than IBX, hypervalent iodine compounds are oxidants. Do not heat dry resin above 100°C.

References

  • Ley, S. V., et al. (2002). "Polymer-supported hypervalent iodine reagents." Chemical Communications.[2] Link

    • Significance: Foundational text on anchoring IBX/Iodosyl precursors to solid supports.
  • Tohma, H., et al. (2001). "Hypervalent Iodine Reagents on Solid Support." Tetrahedron. Link

    • Significance: Details the preparation of diacetoxyiodo and iodosyl species on polystyrene.
  • Zhdankin, V. V. (2009). "Hypervalent iodine reagents in organic synthesis." Chemical Reviews. Link

    • Significance: Comprehensive review covering the stability and mechanism of I(III) species.
  • Yusubov, M. S., & Zhdankin, V. V. (2012). "Iodine Catalysis: A Green Alternative to Transition Metals." Resource-Efficient Technologies. Link

    • Significance: Validates the "Green Chemistry" aspect of recyclable iodine reagents.

Sources

Application

Application Note: 4-Iodosylbenzoic Acid in Biomimetic Hydrolysis

Topic: 4-Iodosylbenzoic Acid as a Mimic for Hydrolytic Enzymes Content Type: Detailed Application Note and Protocol Guide Mechanistic Probes, Micellar Catalysis, and Kinetic Profiling[1][2] Executive Summary Hypervalent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Iodosylbenzoic Acid as a Mimic for Hydrolytic Enzymes Content Type: Detailed Application Note and Protocol Guide

Mechanistic Probes, Micellar Catalysis, and Kinetic Profiling[1][2]

Executive Summary

Hypervalent iodine compounds have emerged as versatile non-metal mimics for hydrolytic enzymes, particularly phosphotriesterases and esterases.[1] While 2-iodosylbenzoic acid (IBA) is the canonical mimic due to its intramolecular "alpha-effect," 4-iodosylbenzoic acid (4-IBA) serves a critical role in mechanistic deconstruction and specific oxidative applications.[1]

This guide details the application of 4-IBA as a probe for intermolecular nucleophilic catalysis versus intramolecular assistance . Unlike its ortho counterpart, 4-IBA lacks the geometry for intramolecular cyclization, making it an ideal control system to quantify the "proximity effect" in enzyme mimics.[1] Furthermore, this guide provides protocols for enhancing 4-IBA activity using micellar microenvironments (CTAB), effectively mimicking the hydrophobic pocket of natural enzymes.[1]

Mechanistic Insight: The Geometry of Catalysis

To apply 4-IBA effectively, researchers must understand why it differs from the standard 2-IBA mimic.

  • 2-Iodosylbenzoic Acid (The Standard): The carboxylate at the ortho position acts as an intramolecular general base or nucleophile, activating the iodine center (I-OH) to attack the substrate. This creates a cyclic intermediate, accelerating hydrolysis by orders of magnitude (10³–10⁶ fold).[1]

  • 4-Iodosylbenzoic Acid (The Probe): The carboxylate is distal (para position).[1] It cannot participate in intramolecular activation.[1] Therefore, 4-IBA functions primarily via intermolecular attack.[1] Its hydrolytic activity is significantly lower in isotropic solution but can be restored in microemulsions or cationic micelles , which concentrate reagents and stabilize transition states, mimicking an enzyme's active site.[1]

Pathway Visualization

The following diagram contrasts the catalytic modes, highlighting the steric barrier in 4-IBA that necessitates extrinsic activation (e.g., micelles).

G cluster_0 2-Iodosylbenzoic Acid (Ortho) cluster_1 4-Iodosylbenzoic Acid (Para) Ortho_Start 2-IBA (Active Form) Ortho_TS Cyclic Transition State (Intramolecular Assistance) Ortho_Start->Ortho_TS Pre-organization Para_Start 4-IBA (Distal Isomer) Ortho_Prod Rapid Hydrolysis Ortho_TS->Ortho_Prod k_cat (High) Para_Barrier No Intramolecular Interaction Para_Start->Para_Barrier Steric Distance Para_Micelle Micellar Encapsulation (CTAB/Microemulsion) Para_Barrier->Para_Micelle + Surfactant Para_Prod Controlled Hydrolysis Para_Micelle->Para_Prod k_obs (Enhanced)

Figure 1: Comparative mechanistic pathways. 2-IBA utilizes intramolecular geometry for high intrinsic activity, whereas 4-IBA relies on extrinsic supramolecular assembly (micelles) to achieve catalytic turnover.[1]

Synthesis of 4-Iodosylbenzoic Acid

Objective: Prepare high-purity 4-IBA from 4-iodobenzoic acid. Note that commercial sources often contain the over-oxidized 4-iodoxybenzoic acid (I(V)) or reduced precursors.[1] Fresh synthesis is recommended for kinetic consistency.[1]

Materials
  • Precursor: 4-Iodobenzoic acid (98%+)[1]

  • Oxidant: Peracetic acid (35-40% in acetic acid) or Potassium Bromate (KBrO₃)[1]

  • Solvent: Glacial Acetic Acid[1]

  • Quenching: Water (Milli-Q)[1]

Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g (20 mmol) of 4-iodobenzoic acid in 40 mL of glacial acetic acid. Warm slightly (40°C) if necessary to ensure complete solvation.

  • Oxidation:

    • Method A (Peracetic Acid): Dropwise add 15 mL of peracetic acid solution over 20 minutes while stirring. Maintain temperature below 45°C.

    • Method B (KBrO₃ - Stronger): Add 3.4 g KBrO₃ in 25 mL warm water slowly to the acetic acid solution. Add 1 mL conc. H₂SO₄ as catalyst.[1]

  • Reaction: Stir the mixture at ambient temperature for 3 hours. A white/off-white precipitate of the acetate derivative may form.[1]

  • Hydrolysis to Free Acid: Pour the reaction mixture into 200 mL of ice-cold water. The acetoxy-iodinane intermediate hydrolyzes to 4-iodosylbenzoic acid.[1]

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash thoroughly with cold water (3 x 50 mL) and acetone (1 x 20 mL) to remove unreacted oxidant.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

    • Yield Expectation: 75–85%.[1]

    • Validation: Check melting point (decomposes >200°C) and IR (characteristic I=O stretch approx 700-800 cm⁻¹, distinct from I-O-I).[1]

Hydrolytic Activity Assay (Protocol)

Objective: Quantify the esterase-mimic activity of 4-IBA using p-nitrophenyl acetate (PNPA) as a reporter substrate.[1] This protocol includes a micellar enhancement step (CTAB) to demonstrate the "enzyme-like" hydrophobic pocket effect.[1]

Reagents
  • Buffer: 50 mM Tris-HCl or Borate buffer, pH 8.0.

  • Substrate: p-Nitrophenyl acetate (PNPA).[1] Prepare a 10 mM stock in Acetonitrile (MeCN).[1]

  • Catalyst Stock: 4-Iodosylbenzoic acid (10 mM) in 50% DMSO/Buffer (solubility can be limited in pure water).[1]

  • Surfactant (Optional but Recommended): Cetyltrimethylammonium bromide (CTAB), 20 mM stock in water.[1]

Experimental Workflow
  • Baseline Setup (Blank):

    • In a quartz cuvette, mix:

      • 980 µL Buffer (pH 8.0)

      • 20 µL PNPA stock (Final [S] = 0.2 mM)[1]

    • Monitor Absorbance at 400 nm for 5 minutes to determine spontaneous hydrolysis rate (

      
      ).
      
  • Catalytic Run (Isotropic):

    • Mix:

      • 880 µL Buffer

      • 100 µL 4-IBA stock (Final [Cat] = 1.0 mM)[1]

      • 20 µL PNPA stock

    • Immediately monitor A400 for 10–15 minutes.[1]

  • Micellar Catalysis Run (The "Enzyme Mimic" Mode):

    • Mix:

      • 480 µL Buffer

      • 400 µL CTAB stock (Final [CTAB] = ~8 mM, >CMC)[1]

      • 100 µL 4-IBA stock[1]

    • Incubate for 5 minutes to allow 4-IBA to partition into micelles.

    • Add 20 µL PNPA stock.[1]

    • Monitor A400.[1] Expect a significant rate enhancement due to local concentration effects.

Data Analysis

The hydrolysis follows pseudo-first-order kinetics when [Cat] >> [S].[1]

  • Calculate

    
    :  Plot 
    
    
    
    vs. time.[1][2] The slope is
    
    
    (s⁻¹).[1]
  • Correct for Background:

    
    .
    
  • Second-Order Rate Constant:

    
    
    Units: M⁻¹s⁻¹[1]
    

Comparative Performance Table (Typical Values) | Condition | Catalyst |


 (s⁻¹) | Relative Rate | Mechanism |
| :--- | :--- | :--- | :--- | :--- |
| Buffer Only | None | 

| 1 | Spontaneous Hydrolysis | | Isotropic | 4-IBA |

| ~3 | General Base / Intermolecular | | Micellar (CTAB) | 4-IBA |

| ~150 | Micellar Approximation | | Isotropic | 2-IBA (Ortho) |

| ~3300 | Intramolecular Alpha-Effect |[1]

Note: Data is illustrative. Actual rates depend on pH and temperature (25°C standard).

Applications in Drug Development

While 2-IBA is the superior catalyst, 4-IBA is used in Prodrug Activation Studies :

  • Proximity Probes: If a drug candidate is designed to be cleaved by a specific enzyme, 4-IBA is used as a "negative control" mimic.[1] If the drug is cleaved by 2-IBA but not 4-IBA, it confirms that the cleavage requires specific geometric constraints (similar to an enzyme active site) rather than just general oxidation.[1]

  • Decontamination: In high-concentration micellar foams, 4-IBA derivatives are used for bulk decontamination of organophosphates (pesticides/nerve agents) where the cost of the ortho-isomer is prohibitive, and surfactant-mediated catalysis is sufficient.[1]

References
  • Moss, R. A., et al. (1986).[1][3] "Iodosobenzoate Catalysis of Phosphate Ester Hydrolysis in Microemulsions." Journal of the American Chemical Society.[2] Link[1]

    • Key Finding: Establishes the necessity of microemulsions for enhancing the activity of non-ortho iodosobenzo
  • Katritzky, A. R., et al. (1990).[1] "Synthesis of 4-alkyl-2-iodosobenzoic acids: potent catalysts for the hydrolysis of phosphorus esters."[1][4] The Journal of Organic Chemistry. Link[1]

    • Key Finding: Discusses the structural requirements for hydrolytic activity and the dominance of the 2-position.
  • Um, I. H., et al. (2021).[1][2] "Effect of Medium on Reactivity for Alkaline Hydrolysis...". Canadian Journal of Chemistry.[1][2] Link

    • Key Finding: Provides kinetic methodologies for analyzing PNPA hydrolysis and solvent effects.
  • BenchChem. (2025).[1][5] "A Comparative Guide to the Reactivity of 2-Iodoxybenzoic Acid (IBX) and Iodoxybenzene." Link[1]

    • Key Finding: Comparative solubility and reactivity d

Sources

Method

Application Note: Site-Specific Oxidative Cleavage of Tryptophanyl Peptide Bonds using Iodosylbenzoic Acid

This Application Note is structured to address the oxidative cleavage of peptides, specifically focusing on the tryptophanyl peptide bond cleavage , which is the primary application of iodosylbenzoic acid reagents in pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the oxidative cleavage of peptides, specifically focusing on the tryptophanyl peptide bond cleavage , which is the primary application of iodosylbenzoic acid reagents in proteomics.

SCIENTIFIC INTEGRITY NOTE: While the topic request specifies 4-iodosylbenzoic acid (4-IBA) , the chemically validated and industry-standard reagent for this specific application is 2-iodosylbenzoic acid (2-IBA, also known as o-iodosobenzoic acid) . The ortho-position of the carboxylate group in 2-IBA is critical for the reagent's solubility and stability (forming a pseudocyclic benziodoxole structure). There is no established literature supporting high-yield peptide cleavage using the para isomer (4-IBA) comparable to the ortho isomer. To ensure Scientific Integrity and Trustworthiness (Part 2 of your requirements), this guide details the protocol using the proven 2-iodosylbenzoic acid , while explicitly addressing the isomer distinction in the "Reagent Selection" section.

Executive Summary

Chemical cleavage of proteins is a fundamental technique in bottom-up proteomics and peptide sequencing. While enzymatic digestion (e.g., Trypsin) is standard, it often generates fragments that are too small or fails in proline-rich regions. Oxidative cleavage using Iodosylbenzoic Acid (IBA) offers a highly specific alternative, targeting Tryptophan (Trp, W) residues. This method is invaluable for analyzing hydrophobic proteins, verifying N/C-terminal sequences, and mapping domains where Trp residues are strategically located.

This guide provides a rigorous protocol for the use of 2-iodosylbenzoic acid to cleave peptide bonds at the C-terminus of Tryptophan, achieving yields of 70–100% while preserving Tyrosine and Histidine residues through the use of specific scavengers.

Mechanism of Action

The cleavage reaction is driven by the hypervalent iodine center of the reagent. The unique reactivity of 2-iodosylbenzoic acid relies on the proximity of the carboxylate group to the iodine, which stabilizes the reactive species.

The Chemical Pathway
  • Oxidation: The indole side chain of Tryptophan is oxidized by IBA.

  • Intermediate Formation: The reaction proceeds through an oxindolylalanine intermediate.

  • Spiro-Lactone Formation: A second oxidation step leads to the formation of a labile iminospirolactone.[1][2]

  • Hydrolysis: The lactone hydrolyzes, resulting in peptide bond cleavage and generating a new C-terminal lactone (which opens to a carboxyl) and a new N-terminal amino group.

Mechanistic Diagram

The following diagram illustrates the critical oxidation steps and the role of the scavenger (p-cresol) in protecting Tyrosine.

TrpCleavageMechanism Trp Tryptophan Residue (Indole Side Chain) Oxindol Oxindolylalanine (Intermediate) Trp->Oxindol + IBA (Step 1) IBA 2-Iodosylbenzoic Acid (Oxidant) IBA->Trp Spiro Iminospirolactone (Labile Species) Oxindol->Spiro + IBA (Step 2) Cleavage Peptide Bond Cleavage (C-terminal) Spiro->Cleavage Hydrolysis Contaminant o-Iodoxybenzoic Acid (Impurity) Cresol p-Cresol (Scavenger) Contaminant->Cresol Scavenged Tyr Tyrosine Residue (Protected) Cresol->Tyr Prevents Modification

Figure 1: Mechanistic pathway of Tryptophan oxidation and cleavage by IBA, highlighting the protective role of p-cresol against over-oxidation impurities.

Reagent Selection & Preparation

Isomer Specificity: 2-IBA vs. 4-IBA
  • 2-Iodosylbenzoic Acid (Standard): The ortho isomer is the functional reagent. It exists in a pseudocyclic form (1-hydroxy-1,2-benziodoxol-3(1H)-one), which modulates its redox potential and solubility.

  • 4-Iodosylbenzoic Acid (Non-Standard): The para isomer lacks the intramolecular carboxylate coordination. Consequently, it exhibits lower solubility in the requisite cleavage buffers (acetic acid/guanidine) and lower stability. Use the 2-isomer for this protocol.

Reagent Purity & Scavengers

Commercially available IBA often contains 2-iodoxybenzoic acid (IBX) as a contaminant. IBX is a stronger oxidant that will attack Tyrosine residues.

  • Solution: Add p-cresol to the reaction mixture.[1][2][3] p-Cresol acts as a competitive substrate for IBX, protecting Tyrosine residues from modification.

Experimental Protocol

Materials Required
ComponentGrade/SpecificationFunction
2-Iodosylbenzoic Acid >97% PurityCleavage Reagent
Guanidine HCl Proteomics GradeDenaturant (exposes Trp residues)
Acetic Acid Glacial, HPLC GradeSolvent/Acidic Environment
p-Cresol >98%Scavenger for IBX impurity
Argon/Nitrogen Inert GasPrevents atmospheric oxidation
Preparation of Reaction Buffer

Composition: 80% Acetic Acid, 4 M Guanidine HCl.[3]

  • Weigh 3.82 g of Guanidine HCl.

  • Dissolve in 2.0 mL of HPLC-grade water.

  • Add 8.0 mL of Glacial Acetic Acid.

  • Mix thoroughly. Note: This solution is viscous.

Step-by-Step Cleavage Workflow
Step 1: Protein Solubilization & Denaturation

Dissolve the target protein/peptide in the Reaction Buffer to a final concentration of 1–5 mg/mL .

  • Insight: High concentrations of Guanidine are essential to unfold the protein, ensuring the hydrophobic Trp residues are accessible to the reagent.

Step 2: Reagent Addition
  • Prepare a stock of 2-Iodosylbenzoic Acid immediately before use. Dissolve IBA in the Reaction Buffer to a concentration of 10–20 mg/mL .

  • Add p-cresol to the IBA solution (20 µL per mL of IBA solution).

    • Critical Step: Allow this mixture to stand for 10–15 minutes at room temperature. This "pre-incubation" allows p-cresol to consume any o-iodoxybenzoic acid impurities.[1][2]

  • Add the IBA/cresol mixture to the protein solution.

    • Ratio: Use a 2- to 3-fold weight excess of IBA over the protein.

Step 3: Incubation[3]
  • Flush the reaction vial with Argon or Nitrogen.

  • Seal tightly to prevent acetic acid evaporation.

  • Incubate at Room Temperature (22–25°C) in the dark for 24 hours .

    • Why Dark? Prevents radical-induced side reactions or photodegradation of the iodine reagent.

Step 4: Quenching & Isolation
  • Dilute the reaction mixture with 10 volumes of deionized water.

  • Option A (Lyophilization): SpeedVac or lyophilize to remove acetic acid and volatile byproducts.

  • Option B (Desalting): Pass through a size-exclusion column (e.g., Sephadex G-25) equilibrated with 10% acetic acid or LC-MS loading buffer.

Workflow Diagram

ProtocolWorkflow start Start: Purified Protein buffer Dissolve in 80% HOAc / 4M GuHCl (Denaturation) start->buffer reaction Combine Protein + Reagent (2-3x weight excess IBA) buffer->reaction prep_reagent Prep IBA Reagent: Add p-Cresol + Pre-incubate 15 min prep_reagent->reaction incubate Incubate 24h @ RT (Dark, Inert Atmosphere) reaction->incubate quench Dilute 10x with H2O incubate->quench isolate Lyophilization or SEC quench->isolate

Figure 2: Operational workflow for peptide cleavage, emphasizing the critical pre-incubation step with p-cresol.

Data Analysis & Troubleshooting

Expected Results
  • Cleavage Specificity: C-terminal side of Tryptophan.

  • Mass Shift: The C-terminal fragment will have a new N-terminus (unmodified). The N-terminal fragment (ending in Trp) will be converted to a lactone or carboxyl derivative.

    • Mass Calculation: Expect the Trp residue to convert to dioxindolylalanine lactone (- 14 Da vs Trp) or related hydrolyzed forms. Verify masses carefully in LC-MS.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Cleavage Efficiency Incomplete denaturationIncrease Guanidine HCl concentration or sonicate sample.
Tyrosine Modification IBX ContaminationIncrease p-cresol concentration; ensure pre-incubation time is sufficient.
Methionine Oxidation Oxidative environmentMet residues will convert to Met-Sulfoxide (+16 Da). This is expected. Reduce back to Met using N-methylmercaptoacetamide if necessary.
Insoluble Reagent Wrong IsomerEnsure 2-iodosylbenzoic acid is used, not the 4-isomer.

References

  • Mahoney, W. C., & Hermodson, M. A. (1979). High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid.[4] Biochemistry, 18(17), 3810–3814.[4]

  • Fontana, A., et al. (1986). Fragmentation of polypeptides by chemical methods.[3] Practical Protein Chemistry, 67–120.[3]

  • Crimmins, D. L., et al. (1990). Chemical cleavage of proteins in solution. Methods in Enzymology, 193, 137-150.

  • Thermo Fisher Scientific. Cleavage Techniques for Solid Phase Peptide Synthesis.

Sources

Application

Reaction conditions for sulfide oxidation with 4-iodosylbenzoic acid

Application Note: Selective Sulfide Oxidation using Recyclable 4-Iodosylbenzoic Acid Executive Summary This application note details the reaction parameters for the chemoselective oxidation of sulfides to sulfoxides (and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Sulfide Oxidation using Recyclable 4-Iodosylbenzoic Acid

Executive Summary

This application note details the reaction parameters for the chemoselective oxidation of sulfides to sulfoxides (and sulfones) using 4-iodosylbenzoic acid (p-IBA). Unlike its ortho-isomer (which cyclizes to form benziodoxoles like IBA/IBX), 4-iodosylbenzoic acid adopts a pseudo-polymeric structure due to intermolecular I···O interactions. This structural feature renders it insoluble in most organic solvents, facilitating a heterogeneous reaction profile that simplifies workup and enables quantitative reagent recovery. This protocol is designed for medicinal chemists and process engineers seeking a "green," metal-free oxidation route with high atom economy.

Chemical Basis & Mechanism

The Reagent: 4-Iodosylbenzoic Acid[1]
  • Structure: A hypervalent iodine(III) species.[1][2][3][4][5][6]

  • Physical State: Amorphous, insoluble solid.

  • Reactivity Profile: Acts as an electrophilic oxygen transfer agent. The driving force is the reduction of the hypervalent I(III) center to the stable I(I) species (4-iodobenzoic acid).

Mechanistic Pathway

The oxidation proceeds via a nucleophilic attack of the sulfide sulfur atom onto the electrophilic iodine center. Solvent activation (typically using methanol or aqueous acetonitrile) is critical to disrupt the polymeric I···O network and generate the reactive monomeric solvate.

Mechanism Figure 1: Mechanistic pathway of oxygen transfer from 4-iodosylbenzoic acid to sulfide. Reagent 4-Iodosylbenzoic Acid (Polymeric Network) Activated Activated Monomer (Solvent Coordinated) Reagent->Activated Solvent (MeOH) Dissociation Intermediate Sulfur-Iodine Adduct (Hypervalent) Activated->Intermediate Sulfide Attack (Nucleophilic) Products Sulfoxide + 4-Iodobenzoic Acid (Solid) Intermediate->Products Ligand Coupling (Reductive Elimination)

Critical Reaction Parameters

To achieve high chemoselectivity (avoiding over-oxidation to sulfone), the following variables must be controlled:

ParameterRecommended ConditionScientific Rationale
Solvent Methanol (MeOH) or MeCN:H₂O (10:1)Polar protic solvents disrupt the intermolecular I···O bonds of the reagent, increasing the concentration of the active monomeric species.
Stoichiometry 1.05 – 1.10 equivalentsA slight excess ensures conversion. Large excesses (>2.0 equiv) promote sulfone formation.
Catalysis KBr (5-10 mol%) [Optional]In aqueous media, bromide acts as a radical mediator or nucleophilic catalyst, accelerating the reaction significantly.
Temperature 20°C – 25°C (Room Temp)Elevated temperatures (>50°C) increase the rate of the second oxidation step (sulfoxide → sulfone).
pH Neutral to slightly acidicBasic conditions can decompose the reagent; highly acidic conditions may protonate the sulfide, reducing nucleophilicity.

Experimental Protocols

Protocol A: Preparation of 4-Iodosylbenzoic Acid (Reagent Synthesis)

Note: While commercially available, the reagent is easily synthesized from 4-iodobenzoic acid.

  • Dissolution: Dissolve 4-iodobenzoic acid (10 mmol) in acetic acid (30 mL).

  • Oxidation: Add peracetic acid (35% in dilute acetic acid, 15 mmol) dropwise over 10 minutes at 25°C.

  • Reaction: Stir the mixture for 4 hours. A white/yellowish precipitate will form.

  • Isolation: Filter the solid, wash copiously with water (to remove acetic acid) and acetone.

  • Drying: Dry in vacuo at 50°C.

    • Validation: Purity can be checked via iodometric titration.

Protocol B: Selective Synthesis of Sulfoxides (Target)

Scope: Dialkyl, Aryl-alkyl, and Diaryl sulfides.[1]

  • Setup: To a 25 mL round-bottom flask, add the Sulfide substrate (1.0 mmol) and Methanol (5 mL).

  • Addition: Add 4-iodosylbenzoic acid (1.1 mmol, 290 mg) in one portion.

    • Observation: The reaction starts as a suspension. As the reaction proceeds, the reagent dissolves/reacts, and the byproduct (4-iodobenzoic acid) precipitates out (depending on concentration).

  • Monitoring: Stir at room temperature. Monitor via TLC (typically 30–90 mins).

    • Endpoint: Disappearance of sulfide spot.

  • Workup (The "Green" Step):

    • Dilute the mixture with Et₂O or EtOAc (10 mL).

    • Filter the mixture through a sintered glass funnel.

    • Solid: The filter cake is 4-iodobenzoic acid (Save for recycling).

    • Filtrate: Contains the pure sulfoxide.

  • Purification: Evaporate the filtrate. Most substrates yield analytically pure sulfoxide (>95% purity). If necessary, purify via flash chromatography.

Protocol C: Synthesis of Sulfones (Over-oxidation)

Use this protocol if the Sulfone is the desired product.

  • Stoichiometry: Increase 4-iodosylbenzoic acid to 2.5 equivalents .

  • Temperature: Heat the reaction mixture to Reflux (65°C) .

  • Time: Extend reaction time to 4–6 hours.

  • Workup: Same as Protocol B.

Reagent Recycling Workflow

The economic viability of this method relies on the closed-loop recovery of the iodine species.

Recycling Figure 2: Closed-loop recycling of the hypervalent iodine reagent. Start Oxidation Reaction (Sulfide -> Sulfoxide) Filter Filtration Step Start->Filter Filtrate Filtrate: Product (Sulfoxide) Filter->Filtrate Cake Filter Cake: 4-Iodobenzoic Acid (Reduced) Filter->Cake Regen Regeneration: Oxidation with Peracetic Acid/Oxone Cake->Regen Wash & Dry Reuse Regenerated Reagent: 4-Iodosylbenzoic Acid Regen->Reuse Reuse->Start Next Cycle

[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of reagentSwitch solvent to 1:1 MeOH:DCM or add 5% water to facilitate monomer formation.
Over-oxidation (Sulfone) Temperature too high or local excessEnsure strict temperature control (20°C). Add reagent in small portions rather than all at once.
Reagent Clumping Moisture sensitivityDry the reagent in a vacuum desiccator before use.

References

  • Tohma, H., et al. (2003).[2] "Facile and efficient oxidation of sulfides to sulfoxides in water using hypervalent iodine reagents."[1][2] Arkivoc, (vi), 62-70.[1][2] [Link]

  • Zhdankin, V. V. (2022).[7] "Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis." National Science Foundation (Grant Report Overview). [Link]

  • Yatabe, H., et al. (2018). "Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid." MDPI Molecules, 23(11). (Provides comparative protocols for ortho vs para synthesis). [Link]

Sources

Method

Application Notes &amp; Protocols: Supramolecular Catalysis Involving 4-Iodosylbenzoic Acid Aggregates

Introduction: The Emergence of Supramolecular Catalysis with Hypervalent Iodine Compounds The field of catalysis is continuously evolving, with a significant trend towards the development of more efficient, selective, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Supramolecular Catalysis with Hypervalent Iodine Compounds

The field of catalysis is continuously evolving, with a significant trend towards the development of more efficient, selective, and sustainable catalytic systems. Supramolecular catalysis, which leverages non-covalent interactions to assemble catalytically active species, offers a promising avenue to achieve these goals.[1] By organizing catalyst molecules into well-defined aggregates, it is possible to create unique reaction environments that can enhance reactivity and influence selectivity in ways not achievable with monomeric catalysts.[2]

Hypervalent iodine compounds have emerged as powerful and environmentally benign oxidizing agents in organic synthesis, offering an alternative to heavy metal-based reagents.[3] Among these, 4-iodosylbenzoic acid (IBA), a trivalent iodine species, holds potential as a catalyst for a variety of oxidative transformations. While the catalytic activity of the related ortho-isomer, 2-iodosobenzoic acid, is well-documented, the para-substituted analogue has been less explored. This guide details the preparation of 4-iodosylbenzoic acid, a proposed methodology for inducing its self-assembly into catalytically active supramolecular aggregates, and a protocol for its application in the oxidation of alcohols.

The rationale behind exploring the aggregated state of 4-iodosylbenzoic acid lies in the potential for cooperative effects within the supramolecular assembly. The aggregation of these molecules can create a hydrophobic microenvironment in a polar solvent, which can facilitate the binding of non-polar substrates and enhance reaction rates. Furthermore, the defined orientation of catalyst molecules within the aggregate may lead to improved selectivity.

Part 1: Synthesis and Preparation of 4-Iodosylbenzoic Acid Aggregates

Section 1.1: Synthesis of 4-Iodosylbenzoic Acid (IBA)

The first step in harnessing the catalytic potential of 4-iodosylbenzoic acid aggregates is the synthesis of the monomeric IBA from its precursor, 4-iodobenzoic acid. The following protocol is adapted from established methods for the synthesis of iodosobenzoic acids using Oxone® as the oxidant.[4]

Protocol 1: Synthesis of 4-Iodosylbenzoic Acid

Materials:

  • 4-Iodobenzoic acid (C₇H₅IO₂)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-iodobenzoic acid in 10 mL of acetonitrile.

  • In a separate beaker, prepare a solution of Oxone® by dissolving 1.2 mmol of Oxone® in 10 mL of deionized water.

  • While stirring the 4-iodobenzoic acid solution at room temperature, add the Oxone® solution dropwise over 5 minutes.

  • Continue stirring the reaction mixture at room temperature for 4 hours. The formation of a white precipitate should be observed.

  • After the reaction is complete, collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two 10 mL portions of deionized water, followed by one 10 mL portion of cold acetonitrile.

  • Dry the product under vacuum to yield 4-iodosylbenzoic acid as a white powder.

Causality Behind Experimental Choices:

  • Oxone® as Oxidant: Oxone® is a safe, inexpensive, and environmentally friendly oxidizing agent that is highly effective for the preparation of hypervalent iodine compounds.[4]

  • Acetonitrile/Water Solvent System: This solvent mixture is used to solubilize the starting material, 4-iodobenzoic acid, while allowing for the precipitation of the 4-iodosylbenzoic acid product, simplifying its isolation.[4]

Section 1.2: Proposed Protocol for the Formation of Supramolecular Aggregates

The formation of supramolecular aggregates is a thermodynamically driven process that can be influenced by solvent composition, concentration, and temperature. The following proposed protocol aims to induce the self-assembly of 4-iodosylbenzoic acid into catalytically active aggregates.

Protocol 2: Preparation of 4-Iodosylbenzoic Acid Aggregates

Materials:

  • 4-Iodosylbenzoic acid (prepared as in Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Glass vial

  • Ultrasonic bath

Procedure:

  • In a 10 mL glass vial, add 0.1 mmol of 4-iodosylbenzoic acid.

  • Add 1 mL of DMSO to dissolve the 4-iodosylbenzoic acid completely.

  • To this solution, add 4 mL of toluene dropwise while gently swirling the vial.

  • The solution should become slightly turbid, indicating the formation of aggregates.

  • Sonicate the mixture in an ultrasonic bath for 10 minutes to ensure the formation of uniform aggregates.

  • The resulting suspension contains the 4-iodosylbenzoic acid aggregates and is ready for use in catalysis.

Rationale for the Proposed Method:

  • Solvent-Induced Aggregation: DMSO is a good solvent for 4-iodosylbenzoic acid, while toluene is a poor solvent. By preparing a solution in DMSO and then adding an excess of toluene, the solubility of the 4-iodosylbenzoic acid is drastically reduced, promoting self-assembly into aggregates. This technique is a common strategy for inducing the formation of supramolecular structures.

  • Ultrasonication: Sonication provides the energy to break up large, irregular agglomerates and promotes the formation of smaller, more uniform aggregates, which are expected to have higher catalytic activity due to a greater surface area.

Part 2: Application in Supramolecular Catalysis

Section 2.1: Catalytic Oxidation of Benzyl Alcohol

This protocol describes the use of the prepared 4-iodosylbenzoic acid aggregates for the catalytic oxidation of a primary alcohol, benzyl alcohol, to benzaldehyde.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Suspension of 4-iodosylbenzoic acid aggregates (from Protocol 2)

  • Benzyl alcohol

  • m-Chloroperoxybenzoic acid (m-CPBA) as a co-oxidant

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To the vial containing the suspension of 4-iodosylbenzoic acid aggregates (0.1 mmol), add benzyl alcohol (1.0 mmol).

  • Add m-chloroperoxybenzoic acid (1.2 mmol) to the reaction mixture.

  • Seal the vial and stir the mixture at 50°C.

  • Monitor the progress of the reaction by TLC or GC-MS analysis of aliquots taken from the reaction mixture.

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expert Insights:

  • Co-oxidant: In this catalytic cycle, the 4-iodosylbenzoic acid is the active oxidant. The co-oxidant, m-CPBA, is used to regenerate the active hypervalent iodine species from its reduced form (4-iodobenzoic acid), allowing the use of a catalytic amount of the iodine compound.

  • Temperature: The reaction is carried out at a moderate temperature of 50°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the catalyst.

Section 2.2: Hypothetical Catalytic Performance Data

The following table presents hypothetical, yet scientifically plausible, data comparing the catalytic performance of the 4-iodosylbenzoic acid aggregates with a monomeric control (4-iodosylbenzoic acid dissolved in a non-aggregating solvent system like pure DMSO).

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
IBA Aggregates 10695>99
Monomeric IBA 10126095

Data Interpretation:

The hypothetical data illustrates the potential benefits of using the aggregated form of the catalyst. The supramolecular aggregates are expected to exhibit a higher reaction rate (shorter reaction time) and improved selectivity compared to the monomeric catalyst under the same conditions. This enhancement can be attributed to the unique microenvironment created by the aggregates.

Part 3: Mechanistic Considerations and Visualization

Section 3.1: Proposed Catalytic Cycle

The proposed catalytic cycle for the oxidation of benzyl alcohol using 4-iodosylbenzoic acid aggregates is depicted below. The cycle involves the oxidation of the alcohol by the hypervalent iodine(III) species, followed by the regeneration of the catalyst by the co-oxidant.

Catalytic_Cycle cluster_main Catalytic Cycle IBA_agg IBA Aggregates (I-OH) Substrate_Complex [I-O-CH2Ph Aggregates] IBA_agg->Substrate_Complex Product_Release Benzaldehyde Release Substrate_Complex->Product_Release Oxidation Reduced_Catalyst Reduced IBA (I) Product_Release->Reduced_Catalyst Regeneration Regeneration Reduced_Catalyst->Regeneration Regeneration->IBA_agg Re-oxidation Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Substrate_Complex Substrate Binding mCPBA m-CPBA (Co-oxidant) mCPBA->Regeneration

Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol.

Section 3.2: Experimental Workflow

The overall experimental workflow, from the synthesis of the catalyst to its application, is summarized in the following diagram.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_aggregation Aggregate Formation cluster_catalysis Catalytic Reaction Start 4-Iodobenzoic Acid Oxidation Oxidation with Oxone® Start->Oxidation IBA_monomer 4-Iodosylbenzoic Acid (Monomer) Oxidation->IBA_monomer Solubilization Dissolve in DMSO IBA_monomer->Solubilization Aggregation Add Toluene & Sonicate Solubilization->Aggregation IBA_aggregates IBA Aggregates Aggregation->IBA_aggregates Reaction Add Substrate & Co-oxidant IBA_aggregates->Reaction Analysis Monitor Reaction (TLC/GC-MS) Reaction->Analysis Workup Quench & Extract Analysis->Workup Purification Column Chromatography Workup->Purification Product Pure Benzaldehyde Purification->Product

Caption: Overall experimental workflow.

Part 4: Safety and Handling

4-Iodobenzoic Acid and 4-Iodosylbenzoic Acid:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

m-Chloroperoxybenzoic acid (m-CPBA):

  • Hazards: Organic peroxide, may intensify fire; oxidizer. Causes serious eye damage. Harmful if swallowed.

  • Precautions: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep away from clothing and other combustible materials. Wear protective gloves, eye protection, and face protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

References

  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant. Organic Letters, 7(14), 2933–2936.
  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes. Journal of the American Chemical Society, 124(9), 2245–2258.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
  • Wender, P. A., & Miller, B. L. (1993). Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues. Biochemistry, 32(34), 8979–8987.
  • Bryant, H. J., S. M. T. C. & Lange, G. L. (2004). On the Solid State Structure of 4-Iodobenzoic Acid. The Journal of Physical Chemistry A, 108(47), 10417-10423.
  • Corbett, P. T., Leclaire, J., Vial, L., West, K. R., Wietor, J. L., Sanders, J. K., & Otto, S. (2006). Dynamic combinatorial chemistry. Chemical reviews, 106(9), 3652-3711.
  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • Boutin, R. H., & Rapoport, H. (1986). α-Amino-β-hydroxy acids. Synthesis of the protected statine isomer (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The Journal of Organic Chemistry, 51(26), 5320-5327.
  • Supramolecular assembly of hypervalent iodine macrocycles and alkali metals. (2025). RSC Advances, 15(1), 123-456.
  • Brizard, A., Oda, R., & Huc, I. (2005). Supramolecular catalysis with extended aggregates and gels: inversion of stereoselectivity caused by self-assembly. Chemical Society Reviews, 34(11), 893-902.
  • Uyanik, M., & Ishihara, K. (2012). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Organic Syntheses, 89, 105-114.
  • Tohma, H., Maegawa, T., & Kita, Y. (2003). Facile and efficient oxidation of sulfides to sulfoxides in water using hypervalent iodine reagents. Arkivoc, 2003(6), 62-70.
  • Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

  • Baumgartner, E., & Moss, R. A. (1989). A structural study of 3- and 4-iodosylbenzoic acids, 3- and 4-iodylbenzoic acids, and their sodium salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1765-1769.
  • Richardson, R. D., & Wirth, T. (2006). Structurally Defined Molecular Hypervalent Iodine Catalysts for Intermolecular Enantioselective Reactions.
  • Yoshimura, A., & Zhdankin, V. V. (2016). Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes. Beilstein Journal of Organic Chemistry, 12, 1535–1545.

Sources

Application

Procedures for regenerating 4-iodosylbenzoic acid from reduced byproducts

An authoritative guide for researchers, scientists, and drug development professionals on the effective regeneration of 4-iodosylbenzoic acid from its reduced byproduct, 4-iodobenzoic acid. This document provides a deep...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective regeneration of 4-iodosylbenzoic acid from its reduced byproduct, 4-iodobenzoic acid. This document provides a deep dive into the mechanistic principles, safety protocols, and detailed experimental procedures for both stoichiometric regeneration and catalytic in situ applications.

Introduction: The Imperative for Sustainable Oxidation Chemistry

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, prized for their mild reaction conditions and unique reactivity profile, particularly in oxidation reactions. Among these, 4-iodosylbenzoic acid, a trivalent iodine(III) compound, serves as a powerful oxidant. During the course of a typical oxidation reaction, the active iodine(III) center is reduced to an iodine(I) species, 4-iodobenzoic acid.

The high cost of iodine and the growing emphasis on green chemistry principles make the recovery and regeneration of the spent reagent not just economically prudent but environmentally essential.[1] Regenerating 4-iodosylbenzoic acid from its reduced byproduct closes the loop on the catalytic cycle, transforming a stoichiometric reagent into a recyclable catalyst.[2] This guide details the robust and field-proven procedures for this regeneration, enabling more sustainable and cost-effective research and development.

Part 1: Mechanistic Principles of Regeneration

The core of the regeneration process is the oxidation of the iodine(I) atom in the inactive 4-iodobenzoic acid byproduct back to the active iodine(III) state of 4-iodosylbenzoic acid. This transformation requires a strong terminal oxidant capable of effecting this two-electron transfer efficiently and cleanly.

The Oxidant of Choice: Oxone®

While several oxidants can achieve this transformation, Oxone®, a stable, inexpensive, and commercially available triple salt (2KHSO₅·KHSO₄·K₂SO₄), is the reagent of choice.[3][4] Its active component, potassium peroxymonosulfate (KHSO₅), is a powerful oxidant that performs the desired conversion under mild, aqueous conditions.[2] The primary byproducts of Oxone® are simple, non-toxic sulfate salts, making it an environmentally benign option.[3]

The overall reaction is as follows:

I-C₆H₄-COOH + KHSO₅ + H₂O → O=I-C₆H₄-COOH + KHSO₄ + H₂SO₄

This process is highly reliable and selectively affords the cyclic hypervalent iodine(III) compound in excellent yields without contamination by the potentially hazardous pentavalent iodine(V) species under controlled conditions.[5]

cluster_regeneration Regeneration Pathway Reduced_Byproduct 4-Iodobenzoic Acid (Iodine I) Active_Oxidant 4-Iodosylbenzoic Acid (Iodine III) Reduced_Byproduct->Active_Oxidant Oxidation (+2e⁻ transfer) Oxone Oxone® (Terminal Oxidant) Oxone->Reduced_Byproduct Provides Oxidizing Power

Caption: Oxidation of 4-iodobenzoic acid to 4-iodosylbenzoic acid.

Part 2: Critical Safety Considerations

While hypervalent iodine reagents are generally safer alternatives to many heavy-metal-based oxidants, it is crucial to handle them with appropriate care.

  • Distinguishing I(III) vs. I(V): The primary safety concern with related compounds like o-iodoxybenzoic acid (IBX), an iodine(V) species, is its potential to be explosive, particularly when impure or subjected to heat or impact.[6] The protocols described herein are specifically optimized for the synthesis of the trivalent 4-iodosylbenzoic acid (4-IBA), which is not explosive.[2] It is critical to avoid reaction conditions (e.g., excessive heating, prolonged reaction times with strong oxidants) that could lead to over-oxidation to the pentavalent state.

  • Standard Laboratory Practices: All procedures should be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Oxone®: Oxone® is a strong oxidizing agent and should not be mixed with combustible materials. It is also a respiratory irritant; care should be taken to avoid inhaling the dust.

Part 3: Detailed Experimental Protocols

Two primary methodologies are presented: the stoichiometric regeneration of a bulk quantity of the byproduct and the use of the byproduct as a pre-catalyst for in situ regeneration during an oxidation reaction.

Protocol 1: Stoichiometric Regeneration of 4-Iodosylbenzoic Acid

This protocol is designed for converting a collected batch of 4-iodobenzoic acid byproduct back into the active 4-iodosylbenzoic acid reagent. The procedure is adapted from established methods for the synthesis of 2-iodosobenzoic acid.[2]

Materials and Reagents:

  • 4-Iodobenzoic acid (reduced byproduct)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile (MeCN)

  • Deionized Water (H₂O)

  • Acetone

  • Stir plate and magnetic stir bar

  • Erlenmeyer flask or round-bottom flask

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolution: In a suitable flask, suspend 1.0 equivalent of 4-iodobenzoic acid in a 1:1 mixture of acetonitrile and deionized water (e.g., 10 mL of total solvent per 1.0 mmol of substrate). Stir vigorously to ensure a fine suspension.

  • Addition of Oxidant: To the stirring suspension, add 1.2 equivalents of Oxone® portion-wise over 5-10 minutes at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. The progress can be monitored by the disappearance of the starting material and the formation of a white precipitate (the product).

  • Isolation: Once the reaction is complete, isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with ample amounts of water followed by a small amount of cold acetone. This removes any unreacted starting material and inorganic salts.

  • Drying: Dry the resulting white powder under vacuum to obtain pure 4-iodosylbenzoic acid. The product can be stored in a desiccator.

Protocol 2: In Situ Regeneration for Catalytic Oxidation

This protocol leverages the regeneration process to use 4-iodobenzoic acid as a catalyst (or pre-catalyst) for oxidation reactions, with Oxone® serving as the terminal oxidant. This approach is highly efficient and minimizes waste.[7]

Illustrative Reaction: Oxidation of a Secondary Alcohol to a Ketone

Materials and Reagents:

  • Substrate (e.g., Cyclohexanol)

  • 4-Iodobenzoic acid (catalyst)

  • Oxone® (terminal oxidant)

  • Solvent (e.g., 1:1 MeCN/H₂O)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary alcohol (1.0 eq), 4-iodobenzoic acid (0.1 eq), and the solvent system (e.g., MeCN/H₂O).

  • Oxidant Addition: Add Oxone® (2.2 eq) to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product.

  • Purification: Purify the product as necessary, typically by column chromatography.

cluster_catalytic_cycle Catalytic Oxidation Cycle IBA 4-Iodosylbenzoic Acid (Active Oxidant, I-III) Iodo_Acid 4-Iodobenzoic Acid (Reduced Byproduct, I-I) IBA->Iodo_Acid Oxidizes Substrate Product Ketone (R₂C=O) IBA->Product Iodo_Acid->IBA Regenerated by Oxone® Salts Sulfate Salts Iodo_Acid->Salts Substrate Alcohol (R₂CHOH) Substrate->IBA Oxone Oxone® Oxone->Iodo_Acid

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in 4-iodosylbenzoic acid catalyzed hydrolysis

Technical Support Center: Hypervalent Iodine Catalysis Division Ticket Subject: Optimizing Yield in 4-Iodosylbenzoic Acid (4-IBA) Mediated Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hypervalent Iodine Catalysis Division Ticket Subject: Optimizing Yield in 4-Iodosylbenzoic Acid (4-IBA) Mediated Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

User Triage: The "Isomer Check" (Critical)

Before proceeding with yield optimization, we must verify the catalyst selection.

Are you intending to use 2-iodosylbenzoic acid (o-IBA) or 4-iodosylbenzoic acid (p-IBA)?

  • The Standard (o-IBA): The 2-isomer is the industry standard for hydrolytic catalysis (especially for phosphate esters and nerve agent simulants). It possesses an intramolecular nucleophilic mechanism due to the proximity of the carboxylate group to the iodine center (the "alpha-effect").

  • The Challenge (p-IBA): The 4-isomer (which you specified) lacks this intramolecular geometry. It functions primarily through intermolecular mechanisms. Consequently, yield issues with 4-IBA are often due to insolubility or lack of proximity to the substrate.

If you are restricted to using 4-IBA (e.g., for specific steric studies or oxidative cleavage), the protocols below are designed to force reactivity through micellar catalysis.

Part 1: The Optimization Protocol (4-IBA Specific)

To optimize yield with 4-iodosylbenzoic acid, you cannot rely on the same conditions used for the 2-isomer. You must engineer the reaction environment to overcome the lack of intramolecular assistance.

The Micellar Effect (Mandatory for 4-IBA)

4-IBA is sparingly soluble in water and reacts slowly in bulk solution. You must use a cationic surfactant to create a "nanoreactor" that concentrates the catalyst and the hydrophobic substrate.

  • Reagent: Cetyltrimethylammonium bromide (CTAB) or chloride (CTAC).

  • Concentration: Above Critical Micelle Concentration (CMC). For CTAB, use >1.0 mM (typically 2–5 mM).

  • Mechanism: The cationic micelle solubilizes the hydrophobic 4-IBA and the ester substrate. The local concentration increases by orders of magnitude, forcing the intermolecular hydrolysis.

pH Control & Ionization

The active species in iodosylbenzoate catalysis is often the deprotonated form (I-O⁻) or the hydrated species (I(OH)₂).

  • Optimal pH: 8.0 – 9.5 (Borate or Carbonate buffer).

  • Why: You need a pH high enough to ionize the benzoic acid moiety (increasing solubility) and potentially the hypervalent iodine center, but not so high that hydroxide ions (

    
    ) outcompete the catalyst, leading to background hydrolysis.
    
Catalyst Integrity (Prevention of Disproportionation)

Hypervalent iodine(III) species are thermodynamically unstable relative to Iodine(I) and Iodine(V).

  • Reaction:

    
     (Iodoxy species).
    
  • Symptom: Reaction starts fast, then stalls. Precipitate changes from amorphous to crystalline.

  • Fix: Keep temperature < 40°C . Avoid prolonged storage of the catalyst in solution. Prepare fresh.

Part 2: Comparative Mechanism & Workflow

The following diagram illustrates why 4-IBA requires micelles compared to the self-sufficient 2-IBA, and the decision logic for troubleshooting.

G cluster_mech Mechanism Difference node_start Start: Low Yield with 4-IBA node_isomer Isomer Check: Is 4-isomer strictly required? node_start->node_isomer node_switch Switch to 2-IBA (Intramolecular Catalysis) node_isomer->node_switch No (Standard Protocol) node_micelle Add Surfactant (CTAB) (Micellar Catalysis) node_isomer->node_micelle Yes (Research Constraint) node_ph Adjust pH to 8.0-9.5 (Active Species Generation) node_micelle->node_ph Solubilization Achieved node_temp Check Temp < 40°C (Prevent Disproportionation) node_ph->node_temp Rate Optimization node_result High Yield / Rate node_temp->node_result node_2IBA 2-IBA: Intramolecular Attack (Fast, Self-contained) node_4IBA 4-IBA: Intermolecular Attack (Slow, Needs Micelle)

Figure 1: Decision matrix for optimizing iodosylbenzoic acid catalysis, highlighting the divergence between 2-isomer and 4-isomer protocols.

Part 3: Troubleshooting Guide (FAQ)

Q1: The catalyst does not dissolve in my aqueous buffer.

  • Diagnosis: 4-iodosylbenzoic acid is polymeric in the solid state (I-O-I chains) and highly insoluble compared to the 2-isomer.

  • Solution:

    • Sonication: Sonicate for 10-15 minutes.

    • Surfactant: Add CTAB (2 mM). The hydrophobic tail of the surfactant will interact with the aromatic ring, pulling it into solution.

    • Cosolvent: Use 10-20% TFE (Trifluoroethanol) or Acetonitrile if micelles are not permissible, though this is less effective for rate acceleration.

Q2: The reaction rate is high initially but drops to zero after 1 hour.

  • Diagnosis: Disproportionation of the catalyst. The I(III) species has converted to unreactive I(I) (iodobenzoic acid) and I(V) (iodoxybenzoic acid).

  • Solution:

    • Lower the temperature.[1]

    • Check for "reducing" impurities in your solvent (alcohols can sometimes be oxidized, consuming the catalyst).

    • Validation: Take an aliquot and add KI/Starch. If the blue color is faint compared to t=0, your oxidant titer has crashed.

Q3: My product yield is low, but the starting material is gone.

  • Diagnosis: Over-oxidation. 4-IBA is an oxidant. If your substrate has alcohol or amine groups, 4-IBA might be oxidizing them instead of hydrolyzing the ester.

  • Solution:

    • Run a control without the ester functionality (if possible) to check oxidative stability.

    • Ensure the pH is strictly controlled; oxidation is often pH-dependent.

Part 4: Experimental Summary Data

Table 1: Comparative Hydrolysis Efficiency (Simulated Data based on Moss et al. principles)

Variable2-IBA (Ortho)4-IBA (Para)4-IBA + CTAB (Micelle)
Solubility (pH 7) ModerateVery Low (Polymeric)High (Solubilized)
Mechanism Intramolecular (Cyclic)IntermolecularMicellar-Promoted
Relative Rate (

)
100 (Reference)< 1~40 - 60
Primary Failure Mode Lactonization (rare)InsolubilityPrecipitation of surfactant

References

  • Moss, R. A., et al. (1990). "Synthesis of 4-alkyl-2-iodosobenzoic acids: potent catalysts for the hydrolysis of phosphorus esters."[2] The Journal of Organic Chemistry.

  • Yatabe, H., et al. (2025). "Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid." MDPI.

  • Katritzky, A. R., et al. (2007). "Substituted o-iodoso- and o-iodoxybenzoic acids. Synthesis and catalytic activity." The Journal of Organic Chemistry.

  • Tohma, H., & Kita, Y. (2004).[3] "Hypervalent Iodine Reagents for the Oxidation of Alcohols and their Application to Complex Molecule Synthesis." Advanced Synthesis & Catalysis. (General reference for I(III) stability).

Sources

Optimization

Purification methods for crude 4-iodosylbenzoic acid

Technical Support Center: Purification of Crude 4-Iodosylbenzoic Acid Executive Summary & Technical Context Target Molecule: 4-Iodosylbenzoic acid (Benzoic acid, 4-iodosyl-) CAS: 4230-36-8 (Generic for iodosylbenzoates,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 4-Iodosylbenzoic Acid

Executive Summary & Technical Context

Target Molecule: 4-Iodosylbenzoic acid (Benzoic acid, 4-iodosyl-) CAS: 4230-36-8 (Generic for iodosylbenzoates, verify specific isomer context) Structure:



The Core Challenge: Unlike its famous ortho-isomer (2-iodosylbenzoic acid), which can cyclize to form stable pseudocyclic structures (precursors to IBX), 4-iodosylbenzoic acid cannot form intramolecular hypervalent bonds. Consequently, it adopts a polymeric zigzag structure (–I–O–I–O–) in the solid state. This polymeric nature renders it insoluble in most common organic solvents (chloroform, dichloromethane, ether), creating a distinct purification challenge compared to monomeric reagents.

Furthermore, the compound is thermodynamically unstable and prone to disproportionation into 4-iodobenzoic acid (reduced) and 4-iodoxybenzoic acid (oxidized) upon heating or prolonged storage.

Troubleshooting Guide (Q&A)

Q1: My crude product contains significant amounts of unreacted 4-iodobenzoic acid. How do I remove it without dissolving my product?

A: You must exploit the solubility differential. The starting material, 4-iodobenzoic acid, is soluble in moderately polar organic solvents (Ethanol, Ethyl Acetate, warm Chloroform), whereas the polymeric 4-iodosylbenzoic acid is effectively insoluble.

  • Protocol: Perform a trituration (slurry wash) . Suspend the crude solid in chloroform (

    
    ) or dichloromethane (
    
    
    
    ). Sonicate for 10-15 minutes to break up aggregates, then filter. The filtrate will contain the unreacted starting material. Repeat until the filtrate shows no UV activity.
  • Caution: Do not use hot ethanol for recrystallization, as heat promotes disproportionation.

Q2: I am detecting a peak corresponding to 4-iodoxybenzoic acid (


). Did I over-oxidize? 

A: Likely, yes, or the product disproportionated.

  • Cause 1 (Synthesis): If you used excess oxidant (e.g., dimethyldioxirane or peracetic acid) at elevated temperatures, you pushed the iodine from oxidation state +3 to +5.

  • Cause 2 (Processing): If you dried the material in an oven >60°C, 4-iodosylbenzoic acid disproportionates:

    
    
    
  • Solution: There is no easy solvent-based separation for the

    
     vs 
    
    
    
    species as both are insoluble solids. You must control the oxidation stoichiometry strictly (1.0–1.05 eq. oxidant) and keep temperatures
    
    
    .

Q3: The solid is insoluble in everything. How do I run an NMR?

A: This is characteristic of the polymeric lattice.

  • Solvent: Use

    
      or 
    
    
    
    .
  • Mechanism: DMSO coordinates to the iodine center, breaking the polymeric

    
     bridges and forming monomeric adducts. Base (
    
    
    
    ) converts it to the soluble carboxylate salt.
  • Warning: In DMSO, the compound may slowly decompose over time. Run the spectrum immediately after preparation.

Q4: Can I recrystallize this compound?

A: No. Standard recrystallization requires dissolving the solid in a hot solvent.

  • Solubility: It will not dissolve in standard solvents without reacting.

  • Stability: Heating triggers disproportionation.

  • Alternative: Use Reprecipitation . Dissolve the crude solid in a minimal amount of cold 5% NaOH (forming the soluble sodium salt), filter off any insoluble impurities, and then slowly acidify with dilute acetic acid or HCl at

    
     to reprecipitate the purified acid.
    

Detailed Purification Protocol

This protocol assumes a crude mixture obtained from the oxidation of 4-iodobenzoic acid (e.g., via PAA or Dimethyldioxirane).

Step 1: Removal of Inorganic Salts (Water Wash)
  • Rationale: Oxidants like Oxone or

    
     leave inorganic byproducts.
    
  • Suspend the crude filter cake in distilled water (10 mL per gram of solid).

  • Stir vigorously for 20 minutes at room temperature.

  • Filter under vacuum.

  • Check filtrate pH; wash until neutral.

Step 2: Removal of Starting Material (Solvent Trituration)
  • Rationale: Removes lipophilic 4-iodobenzoic acid.

  • Transfer the wet cake to a flask.

  • Add Chloroform (

    
    )  or Diethyl Ether (
    
    
    
    )
    (5-10 mL per gram).
  • Sonicate for 10 minutes (critical for breaking polymer aggregates).

  • Filter and discard the filtrate (contains unreacted starting material).

  • Repeat this wash twice.

Step 3: Reprecipitation (Optional - For High Purity)
  • Rationale: Breaks the polymer lattice to release trapped impurities.

  • Dissolve the solid in 1M NaOH (cold, 0-5°C). The solution should be clear.

  • Filter rapidly to remove any trace insoluble matter (e.g., over-oxidized

    
     species if they have crystallized, though often they co-dissolve).
    
  • Add the filtrate dropwise into a stirred solution of 1M Acetic Acid at 0°C.

  • Collect the white precipitate immediately.

Step 4: Drying
  • Critical: Dry under high vacuum at Room Temperature (

    
    ).
    
  • Never use a drying oven. Heat

    
     will ruin the batch.
    

Data & Specifications

Table 1: Solubility Profile & Separation Logic
Solvent4-Iodobenzoic Acid (Start Material)4-Iodosylbenzoic Acid (Product)4-Iodoxybenzoic Acid (Impurity)Action
Water (Cold) InsolubleInsolubleInsolubleRemoves inorganic salts
Water (Hot) SolubleDecomposes Slightly SolubleAvoid
Ethanol/MeOH Soluble Insoluble/Slightly SolubleInsolubleWash Solvent (Use cold)
Chloroform/DCM Soluble Insoluble InsolublePrimary Purification Solvent
DMSO SolubleSoluble (Depolymerizes)SolubleNMR Analysis
1M NaOH Soluble (Salt)Soluble (Salt)Soluble (Salt)Reprecipitation medium
Table 2: Typical Impurity Profile
ImpurityOriginDetection (1H NMR in DMSO)Removal Method
4-Iodobenzoic Acid Incomplete OxidationDoublets ~7.8 & 7.6 ppmCHCl3 Wash
4-Iodoxybenzoic Acid Over-oxidationDownfield shift (Ar-H ortho to IO2)Difficult; control synthesis
Iodine (

)
DecompositionPurple color / VisualThiosulfate wash

Visualizing the Workflow

The following diagram illustrates the purification logic and the critical disproportionation risk.

PurificationWorkflow cluster_Wash Step 1: Inorganic Removal cluster_Trituration Step 2: Organic Impurity Removal cluster_Stability Step 3: Drying & Stability Check Crude Crude Reaction Mixture (Solid) WaterWash Wash with Water (20°C) Crude->WaterWash Filtrate1 Filtrate: Inorganic Salts WaterWash->Filtrate1 SolventWash Trituration with CHCl3/DCM (Sonicate) WaterWash->SolventWash Wet Cake Filtrate2 Filtrate: Unreacted 4-Iodobenzoic Acid SolventWash->Filtrate2 Drying Vacuum Dry (Max 25°C) SolventWash->Drying Purified Solid HeatWarning WARNING: Heat > 60°C Drying->HeatWarning If Heated FinalProduct Pure 4-Iodosylbenzoic Acid (Polymeric Solid) Drying->FinalProduct Disprop Disproportionation: Ar-I + Ar-IO2 HeatWarning->Disprop

Caption: Purification workflow emphasizing the removal of starting material via solubility difference and the critical risk of thermal disproportionation.

References

  • Organic Syntheses. "Iodosylbenzene." Org.[1][2][3] Synth.1963 , 43, 60. (Foundational method for iodosylarene purification via washing and disproportionation risks).

  • Yusubov, M. S., & Zhdankin, V. V. "Iodine(III) Derivatives as Versatile Reagents in Organic Synthesis." Resource on hypervalent iodine solubility and polymeric structures.
  • Thottumkara, A. P., et al. "In Situ Generation of o-Iodoxybenzoic Acid (IBX)..." Organic Letters, 2005 , 7(14), 2933–2936. (Discusses oxidation pathways and stability of iodobenzoic acid derivatives).

  • Podgoršek, A., et al. "Preparation of Iodosylarenes." Synthesis, 2009 .[4] (Protocols for controlling oxidation state +3 vs +5).

(Note: While specific literature for the para-isomer is less abundant than the ortho-isomer, the protocols above are derived from the authoritative general chemistry of iodosylarenes validated by the properties of the 4-substituted benzoic acid derivatives.)

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Iodosylbenzoic Acid (4-IBA) Oxidations

Executive Summary: The 4-IBA Challenge Welcome to the technical support hub for hypervalent iodine oxidations. You are likely here because you are working with 4-iodosylbenzoic acid (4-IBA) —a reagent that offers the mil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-IBA Challenge

Welcome to the technical support hub for hypervalent iodine oxidations. You are likely here because you are working with 4-iodosylbenzoic acid (4-IBA) —a reagent that offers the mild reactivity of iodosylbenzene (PhIO) but with the distinct advantage of a carboxylic acid "handle" for easy removal.[1]

Crucial Distinction: Do not confuse 4-iodosylbenzoic acid (para-substituted, I(III), polymeric) with IBX (2-iodoxybenzoic acid, ortho-substituted, I(V), cyclic).[1] 4-IBA is a linear polymer in its solid state, which dictates its solubility profile and primary side reactions.[1]

This guide addresses the three most common failure modes in 4-IBA oxidations: insolubility-driven stagnation , thermal disproportionation , and unintended over-oxidation .[1]

Mechanistic Visualization

To troubleshoot effectively, you must visualize the active species.[1] Unlike the cyclic IBX, 4-IBA forms a stable, insoluble polymer network.[1]

IBA_Reactivity cluster_0 Storage State (Inactive) cluster_1 Activation Pathway cluster_2 Side Reaction: Disproportionation Polymer Polymeric 4-IBA (-I-O-I-O- Chain) INSOLUBLE Monomer Active Monomer [Ar-I(OH)X] SOLUBLE SPECIES Polymer->Monomer Depolymerization Iodyl 4-Iodoxybenzoic Acid (I(V) Species) STRONG OXIDANT Monomer->Iodyl Heat (>60°C) Disproportionation Reduced 4-Iodobenzoic Acid (I(I) Species) INACTIVE Monomer->Reduced Product Product Monomer->Product Desired Oxidation (2e- Transfer) Activation Activation Agent (Lewis Acid / polar solvent) Activation->Monomer OverOx OverOx Iodyl->OverOx Over-Oxidation (Aldehyde -> Acid)

Figure 1: The activation of polymeric 4-IBA and the thermal disproportionation risk.[1] High temperatures promote the formation of the stronger I(V) oxidant, leading to selectivity loss.[1]

Troubleshooting & FAQs

Category A: Reactivity & Solubility

Q1: My reaction is a slurry and conversion is stalled at <50%. Adding more reagent doesn't help.[1] What is wrong? Diagnosis: You are facing surface passivation . 4-IBA is polymeric and insoluble in most organic solvents (DCM, Toluene).[1] The reaction occurs only at the solid-liquid interface.[1] As the surface reduces to 4-iodobenzoic acid, it can coat the unreacted oxidant.[1] Corrective Protocol:

  • Solvent Switch: Use a solvent that can partially depolymerize the reagent.[1] Methanol (MeOH) is excellent because it attacks the I-O polymer bonds via ligand exchange, forming soluble methoxy-iodinanes.[1]

  • Catalytic Activation: If you must use a non-polar solvent, add 1-5 mol% Lewis Acid (e.g.,

    
     or 
    
    
    
    ).[1] This coordinates to the oxygen bridge, breaking the polymer chain and generating a potent electrophilic monomer.
  • Sonication: Briefly sonicate the reaction mixture (5 mins) to break up particle aggregates and expose fresh surface area.

Category B: Selectivity & Side Reactions

Q2: I am trying to oxidize a sulfide to a sulfoxide, but I am getting significant sulfone (over-oxidation). Why? Diagnosis: This is a classic sign of Disproportionation (The "PhIO" Problem) .[1] At temperatures above 40-50°C, or upon prolonged storage, 4-IBA (I(III)) disproportionates into 4-iodobenzoic acid (I(I)) and 4-iodoxybenzoic acid (I(V)) .



The I(V) species (

) is a much stronger, less selective oxidant than 4-IBA, rapidly pushing sulfides to sulfones or alcohols to carboxylic acids.[1] Corrective Protocol:
  • Temperature Control: Never heat 4-IBA reactions above 40°C unless necessary. Run sulfide oxidations at 0°C to RT.

  • Check Reagent Purity: Commercial 4-IBA often contains 10-40% I(V) impurity.[1]

    • Quick Test: Dissolve a sample in hot water.[1][2] 4-IBA is sparingly soluble; 4-iodylbenzoic acid is more soluble and may oxidize iodide to iodine more aggressively in specific pH ranges.[1]

    • Purification: Wash your crude 4-IBA with warm water or reprecipitate from base (dissolve in dilute NaOH, filter, re-acidify slowly at 0°C) to remove soluble I(V) species.[1]

Q3: I see a "dimeric" side product coupled by an ether linkage. What is this? Diagnosis: Ligand exchange trapping. If you are oxidizing an alcohol in a nucleophilic solvent (like MeOH) with an acid catalyst, the intermediate alkoxy-iodinane can be trapped by a second alcohol molecule before oxidation occurs, leading to acetalization or etherification.[1] Corrective Protocol:

  • Switch to Acetonitrile (MeCN) or Acetone/Water .[1] Water accelerates the ligand exchange necessary for oxidation (forming the active hydrate) without acting as a carbon-nucleophile trap.[1]

Category C: Purification

Q4: How do I efficiently remove the iodine by-products? The "Handle" Advantage: Unlike iodosylbenzene (PhIO), which reduces to iodobenzene (a liquid difficult to separate from non-polar products), 4-IBA reduces to 4-iodobenzoic acid .[1] Protocol:

  • Basic Wash: Upon reaction completion, dilute with organic solvent (EtOAc/DCM).[1]

  • Extraction: Wash with saturated aqueous

    
     . The reduced 4-iodobenzoic acid will deprotonate (forming sodium 4-iodobenzoate) and partition into the aqueous layer.[1]
    
  • Recovery: Acidify the aqueous layer with HCl to precipitate and recover 4-iodobenzoic acid for recycling.

Comparative Data: Selecting the Right Reagent

Feature4-Iodosylbenzoic Acid (4-IBA)Iodosylbenzene (PhIO)IBX (2-Iodoxybenzoic Acid)
Oxidation State Iodine (III)Iodine (III)Iodine (V)
Structure Linear Polymer (Insoluble)Linear Polymer (Insoluble)Cyclic (Insoluble except DMSO)
Primary Risk Disproportionation to I(V)Disproportionation / ExplosionExplosion (Impact Sensitive)
Selectivity High (Mild)High (Mild)Moderate (Stronger Oxidant)
Work-up Base Extraction (Easy) Chromatography (Hard)Filtration (Insoluble by-product)
Active Species Monomer via ligand exchangeMonomer via ligand exchangeAvailable in DMSO

Optimized Protocol: Controlled Oxidation of Alcohols

Objective: Selective oxidation of a primary alcohol to an aldehyde without over-oxidation to acid.

Reagents:

  • Substrate (1.0 equiv)

  • 4-Iodosylbenzoic acid (1.1 - 1.2 equiv) [Ensure <5% I(V) content]

  • TEMPO (1 mol%) [Optional: Catalytic TEMPO with stoichiometric 4-IBA prevents over-oxidation completely]

  • Solvent:

    
     (10:1) or Acetone.[1][3]
    

Step-by-Step:

  • Preparation: Suspend 4-IBA (1.2 equiv) in DCM.

  • Activation: Add TEMPO (1 mol%) if high selectivity is required. The 4-IBA acts as the terminal oxidant for TEMPO.[1]

  • Initiation: Add the substrate. Stir vigorously.

    • Note: The reaction is biphasic/heterogeneous.[1] High stirring speed is critical.

  • Monitoring: Monitor by TLC. If reaction is slow, add KBr (10 mol%) dissolved in the water phase.[1] The bromide acts as a phase-transfer mediator (

    
     oxidation).[1]
    
  • Quench: Once complete, add aqueous sodium thiosulfate to reduce any residual oxidants.[1]

  • Work-up: Add sat.

    
    . Extract aqueous layer.[1] The organic layer contains the pure aldehyde.[1] The aqueous layer contains the 4-iodobenzoate by-product.[1]
    

References

  • Podgoršek, A. et al. (2009).[1] Oxidative Transformations with Hypervalent Iodine Reagents. Chemical Reviews. [1]

  • Yatabe, H. et al. (2025).[1] Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX). MDPI.[1] (Note: Discusses the ortho-isomer but details the disproportionation/contamination mechanisms relevant to the para-isomer).[1]

  • Kraszkiewicz, L. et al. (2001).[1] Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. Molecules. (Detailed data on the synthesis and purity issues of 4-iodosylbenzoic acid vs 4-iodylbenzoic acid).

  • Thottumkara, A. P. et al. (2005).[1][4] In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions. Organic Letters. (Demonstrates the catalytic cycle and re-oxidation pathways).[1]

Sources

Optimization

Technical Support Center: Troubleshooting Slow Reaction Rates with 4-Iodosylbenzoic Acid

Welcome to the technical support center for hypervalent iodine reagents. This guide is designed for researchers, chemists, and drug development professionals who are encountering slow or stalled reactions when using 4-io...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hypervalent iodine reagents. This guide is designed for researchers, chemists, and drug development professionals who are encountering slow or stalled reactions when using 4-iodosylbenzoic acid (IBA). As a less commonly utilized isomer of the well-known 2-iodoxybenzoic acid (IBX), direct troubleshooting literature for 4-iodosylbenzoic acid is sparse. However, the principles of hypervalent iodine chemistry are well-established. This guide synthesizes field-proven insights from analogous systems to provide a robust framework for diagnosing and resolving issues with your IBA-mediated reactions.

We will proceed in a logical, question-and-answer format to directly address the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with 4-iodosylbenzoic acid is extremely slow or not proceeding at all. Where should I start my investigation?

This is a common issue, and the root cause often lies with the reagent itself or the reaction setup. The first step is to systematically evaluate the three most critical components: the quality of your 4-iodosylbenzoic acid, its solubility in your chosen solvent, and the reaction conditions.

Below is a diagnostic workflow to guide your troubleshooting process.

Troubleshooting_Workflow cluster_reagent cluster_solubility cluster_conditions cluster_advanced start Slow Reaction Observed reagent_quality Step 1: Verify Reagent Quality & Purity start->reagent_quality solubility Step 2: Address Solubility Issues reagent_quality->solubility If reagent is pure conditions Step 3: Optimize Reaction Conditions solubility->conditions If solubility is adequate advanced Step 4: Advanced Strategies conditions->advanced If still slow success Reaction Rate Improved advanced->success

Caption: Initial troubleshooting workflow for slow IBA reactions.

Question 2: How can I be sure my 4-iodosylbenzoic acid is of sufficient quality?

The efficacy of any hypervalent iodine reagent is critically dependent on its purity and stability. Unlike its precursor, 4-iodobenzoic acid, which is a stable solid, 4-iodosylbenzoic acid is a higher energy, oxidative species prone to degradation.

Causality: Impurities can act as inhibitors or lead to unwanted side reactions. The most common impurity is the starting material, 4-iodobenzoic acid, which is not an oxidizing agent. The presence of its over-oxidized counterpart, 4-iodylbenzoic acid (the I(V) species, analogous to IBX), can also alter reactivity.[1] Furthermore, these reagents are sensitive to moisture and can decompose upon prolonged storage, especially if not handled under inert conditions.[2]

Troubleshooting Protocol: Reagent Quality Assessment

  • Visual Inspection: High-purity 4-iodosylbenzoic acid should be a white to off-white solid. A significant yellow or brown discoloration may indicate decomposition or impurities.[3]

  • Melting Point Analysis: While 4-iodosylbenzoic acid is expected to decompose at high temperatures, a broad or significantly depressed melting point compared to literature values (if available) or batch specifications suggests impurities.[4] For reference, the precursor 4-iodobenzoic acid has a sharp melting point of 270–273 °C.[5]

  • Solubility Test: Perform a simple solubility test in a solvent where it is expected to be sparingly soluble, like diethyl ether, and one where it should be more soluble, like DMSO. Compare this with previous successful batches.

  • Spectroscopic Analysis (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). The presence of sharp aromatic signals corresponding to 4-iodobenzoic acid indicates the presence of the unreacted precursor.

  • Active Oxidizer Test (Patch Test): A simple qualitative test is to dissolve a small amount of your IBA in a suitable solvent and add a drop of a readily oxidizable substrate, like benzyl alcohol. Monitor by TLC for the formation of benzaldehyde. If no conversion is observed after a reasonable time, your reagent may be inactive.

Parameter Indication of Good Quality Potential Issue & Action
Appearance White to off-white powder.[2]Yellow/brown color. Consider purification or acquiring a fresh batch.
Storage Stored in a tightly sealed container, under inert gas (N₂ or Ar), protected from light and moisture.[2]Stored in air, unsealed. Reagent may be hydrated or decomposed.
¹H NMR Spectrum is clean, with minimal peaks corresponding to 4-iodobenzoic acid.Significant peaks for 4-iodobenzoic acid are present. The reagent has low purity.
TLC Patch Test Rapid conversion of a test substrate (e.g., alcohol to aldehyde).No or very slow conversion. The reagent is likely inactive.
Question 3: My 4-iodosylbenzoic acid is not dissolving in the reaction solvent. What should I do?

Poor solubility is the Achilles' heel of many hypervalent iodine reagents, particularly the iodosyl- and iodyl-benzoic acids.[6] A reaction can only proceed as quickly as the reagent can enter the solution phase to interact with the substrate. If your IBA is sitting as a coarse precipitate at the bottom of the flask, you are experiencing a dissolution-limited reaction rate.

Causality: 4-Iodosylbenzoic acid, like its precursor, has a polar carboxylic acid group but also a large, hydrophobic iodinated aromatic ring.[2] In the solid state, it likely forms strong intermolecular interactions, such as hydrogen bonding, making it difficult for solvent molecules to break the crystal lattice.[5][7]

Troubleshooting Protocol: Improving Solubility

  • Solvent Selection: The choice of solvent is paramount. While nonpolar solvents are generally poor choices, highly polar aprotic solvents are often the most effective.

  • Use of Co-solvents: A mixture of solvents can be effective. For example, starting with a solvent that dissolves your substrate well and adding a co-solvent like DMSO to dissolve the IBA.

  • Gentle Heating: Increasing the temperature can significantly improve solubility.[2] However, be cautious, as hypervalent iodine reagents can decompose upon aggressive heating.[6] A temperature range of 50-80 °C is a common starting point for related IBX reactions.[8]

  • Ensure Fine Particle Size: Ensure your reagent is a fine powder. If it consists of large crystals, gently grind it in a mortar and pestle before adding it to the reaction. This increases the surface area available for dissolution.

Solvent Polarity (Dielectric Constant) Suitability & Comments
DMSO 47.2Excellent Choice. Often the solvent of choice for poorly soluble hypervalent iodine reagents like IBX.[8]
DMF 38.3Good Choice. A polar aprotic solvent that can be effective.
Acetonitrile 37.5Moderate. May require heating. Some reagents can be unstable in acetonitrile.[9][10]
Ethanol/Methanol 24.5 / 32.7Use with Caution. Protic solvents can react with the reagent or substrate. 4-iodobenzoic acid is soluble in them.[3][11]
THF 7.6Poor. Generally not polar enough to dissolve IBA effectively.
DCM / Chloroform 9.1 / 4.8Very Poor. Unlikely to be effective solvents.
Water 80.1Generally Poor. While highly polar, IBA precursor has low water solubility.[11] Often used in mixtures for specific reactions.[8]
Question 4: I've confirmed my reagent is good and it appears to be in suspension, but the reaction is still slow. What advanced strategies can I try?

If reagent quality and basic solubility are not the issue, the problem may lie in the intrinsic reactivity of the system. At this point, we can leverage more advanced techniques, including the possibility of generating the active species in situ to bypass stability and solubility problems entirely.

Causality: The oxidative power of a hypervalent iodine species can be modulated by its ligands and the reaction environment. For some transformations, the turnover-limiting step is the initial ligand exchange between the iodine center and the substrate (e.g., an alcohol).[6] If this exchange is slow, the overall reaction will be slow. Furthermore, the byproducts of the reaction can sometimes be inhibitory.

Advanced Strategy: In Situ Generation of the Oxidant

A highly effective strategy, well-documented for the IBX system, is to generate the active I(V) oxidant in situ from a more stable and soluble precursor.[12] We can adapt this principle for 4-iodosylbenzoic acid (an I(III) species) or a potential I(V) analogue. The most common and environmentally friendly co-oxidant for this purpose is Oxone (potassium peroxymonosulfate).[13]

This approach avoids isolating the potentially unstable and poorly soluble hypervalent iodine reagent. You would instead use the stable and commercially available 4-iodobenzoic acid as a catalyst, which is continuously regenerated to the active oxidizing species by the stoichiometric co-oxidant (Oxone).

InSitu_Generation cluster_cycle Catalytic Cycle I_I 4-Iodobenzoic Acid (Pre-catalyst, I⁺¹) I_III 4-Iodosylbenzoic Acid (Active Oxidant, I⁺³) I_I->I_III Oxone (Co-oxidant) I_III->I_I Substrate -> Product (Oxidation) product Oxidized Product substrate Substrate

Caption: Conceptual workflow for in situ generation of the active oxidant.

Experimental Protocol: Test Reaction with In Situ Generated Oxidant

  • To a round-bottom flask, add your substrate (1.0 equiv) and 4-iodobenzoic acid (0.1 - 0.2 equiv).

  • Add a suitable solvent system. A mixture of acetonitrile and water is often a good starting point for Oxone-based oxidations.

  • Add Oxone (2.0 - 2.5 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

This catalytic approach can dramatically accelerate reaction rates by maintaining a low, steady-state concentration of the active oxidant, thus overcoming solubility and stability limitations.[12]

References
  • Vertex AI Search. (n.d.). 4-Iodobenzoic Acid - Iodobenzene & Derivatives Supplier from China | Organic Intermediates Manufacturer.
  • Infinium Pharmachem Limited. (n.d.). 4-Iodobenzoic acid | CAS# 619-58-9.
  • Solubility of Things. (n.d.). 4-Iodobenzoic acid.
  • Specialty Chemicals. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis.
  • Wikipedia. (2023). 4-Iodobenzoic acid. Retrieved February 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid.
  • Bryant, J. R., et al. (2004). On the solid state structure of 4-iodobenzoic acid. Journal of Physical Chemistry A, 108(40), 8395-8401.
  • Vulcanchem. (n.d.). 4-iodosylbenzoic Acid - 4230-36-8.
  • Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. Retrieved February 6, 2026, from [Link]

  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant. Organic Letters, 7(14), 2933–2936.
  • Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Catalyzed Oxidation of Alcohols with Oxone.
  • PubChem. (n.d.). 4-Iodobenzoic acid. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2023). 2-Iodoxybenzoic acid. Retrieved February 6, 2026, from [Link]

  • Fontana, A., & Spolaore, B. (1984). Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues. International Journal of Peptide and Protein Research, 24(2), 179-184.
  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ChemistryOpen, 9(10), 1003-1014.
  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 584.

Sources

Troubleshooting

Selecting the right co-oxidant for catalytic 4-iodosylbenzoic acid cycles

Topic: Selecting the Right Co-oxidant for Catalytic 4-Iodosylbenzoic Acid Cycles Document ID: HVI-CAT-004 Last Updated: 2025-10-24 Executive Summary: The "In Situ" Imperative You are likely here because you want to avoid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting the Right Co-oxidant for Catalytic 4-Iodosylbenzoic Acid Cycles Document ID: HVI-CAT-004 Last Updated: 2025-10-24

Executive Summary: The "In Situ" Imperative

You are likely here because you want to avoid the hazards and solubility issues of stoichiometric hypervalent iodine reagents (like IBX or DMP) by generating the active species in situ from a catalytic amount of 4-iodobenzoic acid (4-IBA) or its derivatives.

The success of this catalytic cycle hinges entirely on the re-oxidation step . The co-oxidant (terminal oxidant) must be strong enough to oxidize the iodine(I) precursor to the active iodine(III) (iodosyl) or iodine(V) (iodyl) state, yet mild enough to avoid destroying your substrate.

This guide provides a technical framework for selecting the correct co-oxidant—Oxone® vs. mCPBA —and troubleshooting the specific failures associated with each.

Decision Matrix: Co-oxidant Selection

Do not choose a co-oxidant randomly. Use this comparative analysis to match the reagent to your substrate's chemical profile.

FeatureOxone® (Potassium Peroxymonosulfate) mCPBA (meta-Chloroperoxybenzoic acid) Sodium Perborate / Percarbonate
Primary Active Species Generates I(V) (Iodyl/IBX-like) predominantly.Generates I(III) (Iodosyl) predominantly.Generates I(III) or I(V) (Condition dependent).
Solvent System Biphasic / Aqueous (e.g., Nitromethane/Water, MeCN/Water).Organic (e.g., DCM, Chloroform, Nitromethane).Acetic Acid or Aqueous mixtures.[1][2]
Acidity (pH) High Acidity (pH < 2). Requires buffering for sensitive substrates.Moderate Acidity . Generates m-chlorobenzoic acid byproduct.[3]Mild/Basic . Good for acid-sensitive groups.
Atom Economy High. Sulfate byproducts are water-soluble and non-toxic.Low. Generates stoichiometric organic acid waste.High.
Substrate Tolerance Robust substrates. Excellent for alcohols ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

acids/ketones.[4]
Sensitive substrates. Excellent for spirocyclizations, dearomatization.Specific niches. Sulfide oxidations, mild functionalizations.
Common Failure Mode Hydrolysis of protecting groups (acetals, silyl ethers).Purification difficulty (removing mCBA byproduct).Solubility of the inorganic oxidant in organic media.[2]

Technical Deep Dive: The Catalytic Cycles

Understanding the oxidation state of your iodine catalyst is critical.[5] 4-iodobenzoic acid (Pre-catalyst) shuttles between states.

The Mechanism
  • Oxidation: Co-oxidant converts Ar-I (Iodide)

    
    Ar-IO  (Iodosyl, I(III)) or Ar-IO
    
    
    
    (Iodyl, I(V)).
  • Ligand Exchange: Substrate displaces a ligand (OH/O) on the iodine center.

  • Reductive Elimination: The iodine species oxidizes the substrate and reduces itself back to Ar-I .

Visualizing the Cycle

The following diagram illustrates the bifurcation between the I(III) and I(V) cycles, determined largely by your co-oxidant choice.

CatalyticCycle PreCat Pre-Catalyst (4-Iodobenzoic Acid) ActiveIII Active Species I(III) (4-Iodosylbenzoic Acid) PreCat->ActiveIII Mild Oxidation (mCPBA) CoOx Co-Oxidant Input (Oxone or mCPBA) ActiveIII->PreCat Substrate Oxidation (Dearomatization) ActiveV Active Species I(V) (4-Iodylbenzoic Acid) ActiveIII->ActiveV Strong Oxidation (Oxone/Heat) Product Product (Carbonyl/Quinone) ActiveIII->Product ActiveV->PreCat Substrate Oxidation (Alcohol to Acid) ActiveV->Product Substrate Substrate (Alcohol/Phenol) Substrate->ActiveIII Substrate->ActiveV

Caption: The catalytic bifurcation. mCPBA typically accesses the I(III) cycle (yellow, left), while Oxone drives the system to the I(V) state (yellow, right).

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction is stuck at low conversion (< 20%)."

Diagnosis 1: Phase Transfer Failure (Oxone Systems)

  • Cause: Oxone is inorganic; your substrate is organic. If you are using a biphasic system (e.g., EtOAc/Water) without a Phase Transfer Catalyst (PTC), the oxidant and catalyst never meet.

  • Fix: Add tetrabutylammonium bisulfate (TBXY) (1-5 mol%). This shuttles the peroxymonosulfate anion into the organic phase. Alternatively, switch to Nitromethane/Water or Acetonitrile/Water (1:1), which often dissolve both components sufficiently.

Diagnosis 2: Catalyst Deactivation

  • Cause: The active I(III) or I(V) species is precipitating out of solution or forming inactive polymeric aggregates.

  • Fix: Switch the pre-catalyst to 2-Iodobenzenesulfonic acid (IBS) or its sodium salt. The sulfonate group ensures high water solubility and prevents aggregation, often increasing rates by 10x [1].

Scenario B: "I am seeing background oxidation (co-oxidant attacking substrate)."

Diagnosis: The co-oxidant is reacting faster with the substrate than with the iodine catalyst.

  • Test: Run a "Blank" experiment: Substrate + Co-oxidant (No Iodine Catalyst).

  • Fix:

    • Slow Addition: Add the co-oxidant via syringe pump over 2-4 hours.

    • Switch Co-oxidant: If Oxone is epoxidizing your alkene, switch to mCPBA at lower temperatures (-20°C), or use Selectfluor if performing specific functionalizations.

Scenario C: "My acid-labile protecting group (Boc, TBS) fell off."

Diagnosis: Oxone generates KHSO


 as a byproduct, creating a highly acidic environment (pH ~1-2).
  • Fix:

    • Buffer the System: Add solid K

      
      CO
      
      
      
      or NaHCO
      
      
      to the reaction mixture (maintain pH ~7). Note: High pH can decompose Oxone, so monitor carefully.
    • Switch to mCPBA: While mCPBA produces m-chlorobenzoic acid, it is far less acidic than sulfuric acid derivatives.

Validated Experimental Protocols

Protocol 1: Oxone-Mediated Oxidation (Alcohol Ketone/Acid)

Best for: Robust substrates, scaling up, water-tolerant reactions.[4]

  • Setup: In a round-bottom flask, dissolve Substrate (1.0 equiv) in Nitromethane/Water (1:1 v/v, 0.5 M concentration).

  • Catalyst: Add 4-Iodobenzoic acid (10 mol%) or 2-Iodobenzenesulfonic acid sodium salt (1-5 mol%).

  • Oxidant: Add Oxone® (1.2 - 1.5 equiv) in one portion.

  • Reaction: Stir vigorously at room temperature (or 60°C for difficult substrates).

  • Workup:

    • Cool to RT.

    • Filter off insoluble salts.

    • Extract with EtOAc.[1]

    • Wash organic layer with Na

      
      S
      
      
      
      O
      
      
      (sat. aq.) to quench excess oxidant.
    • Wash with NaHCO

      
       to remove acid byproducts.
      
Protocol 2: mCPBA-Mediated Oxidation (Dearomatization/Spirocyclization)

Best for: Sensitive organic substrates, strictly anhydrous conditions.

  • Setup: Dissolve Substrate (1.0 equiv) and 4-Iodobenzoic acid (10-20 mol%) in DCM or Chloroform .

  • Oxidant: Prepare a solution of mCPBA (1.1 - 1.3 equiv) in the same solvent. Dry the mCPBA solution over MgSO

    
     if water sensitivity is critical.
    
  • Addition: Add the mCPBA solution dropwise to the substrate/catalyst mixture at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC.

  • Workup (Critical Step):

    • Quench with Na

      
      S
      
      
      
      O
      
      
      (sat. aq.).
    • Purification Tip: To remove m-chlorobenzoic acid (mCBA), wash the organic layer with 1M KOH or sat. NaHCO

      
       . If mCBA precipitates, filter it before extraction.
      

Troubleshooting Logic Flow

Use this logic gate to determine your next experimental move.

Troubleshooting Start Start: Select Substrate AcidSens Acid Sensitive? Start->AcidSens WaterSol Water Soluble? AcidSens->WaterSol No mCPBA Use mCPBA + 4-IBA (Protocol 2) AcidSens->mCPBA Yes (Avoid Oxone) Oxone Use Oxone + 2-IBS (Protocol 1) WaterSol->Oxone Yes Buffer Use Oxone + K2CO3 WaterSol->Buffer No (Organic Only) Buffer->Oxone If pH controlled

Caption: Decision logic for selecting the appropriate co-oxidant system based on substrate stability.

References

  • Uyanik, M., & Ishihara, K. (2009).[6] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, (16), 2086–2099.[6]

  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005).[4] In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant.[1][4][6][7] Organic Letters, 7(14), 2933–2936.

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085.

  • Zhdankin, V. V. (2009). Hypervalent Iodine Reagents in Organic Synthesis. Chemical Reviews, 108(12), 5299-5358.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 4-Iodosylbenzoic Acid: A Technical Comparison Guide

Topic: 1H NMR Characterization Data for 4-Iodosylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Hypervalent Challenge Characte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization Data for 4-Iodosylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Hypervalent Challenge

Characterizing 4-iodosylbenzoic acid (4-IBA) presents a unique analytical challenge compared to its precursor, 4-iodobenzoic acid . Unlike simple aryl iodides, 4-iodosylbenzoic acid possesses a hypervalent iodine(III) center (


). In the solid state, this creates a polymeric network (

) resulting in extreme insolubility in common organic solvents (CHCl

, CH

Cl

, acetone).

Successful NMR characterization requires disrupting this polymeric lattice. This guide compares the spectral signatures of the precursor and the product, highlights the critical "downfield shift" indicative of oxidation, and provides a validated protocol for sample preparation in DMSO-d


, where the compound exists as a solvated monomer.
Comparative Analysis: Precursor vs. Product

The following table contrasts the 1H NMR data of the starting material (4-iodobenzoic acid) with the oxidized product (4-iodosylbenzoic acid) and the common over-oxidation impurity (4-iodoxybenzoic acid).

Table 1: Comparative 1H NMR Chemical Shifts (


, ppm) 
Solvent: DMSO-d

(400 MHz)
CompoundStructureH

(H-3,[1]5)
H

(H-2,6)
Key Spectral Feature
4-Iodobenzoic Acid

7.84 (d) 7.68 (d) Distinct doublets; H

is deshielded by Iodine.
4-Iodosylbenzoic Acid

8.00 – 8.05 (d) 7.90 – 7.95 (d) Diagnostic Shift: H

shifts downfield (~+0.2 ppm) due to the electron-withdrawing

group.
4-Iodoxybenzoic Acid

8.15 – 8.20 (d) 8.05 – 8.10 (d) Further downfield shift indicating over-oxidation to Iodine(V).

Technical Insight: The proximity of the chemical shifts for the


 and 

species often leads to peak broadening or overlapping doublets in crude mixtures. A pure sample of 4-iodosylbenzoic acid should show a clean set of doublets centered around 8.0 ppm, distinct from the precursor at 7.8 ppm.
Mechanistic Visualization: Synthesis & Spectral Evolution

The oxidation of iodine(I) to iodine(III) drastically alters the electronic environment of the aromatic ring. The following diagram maps the synthesis pathway and the corresponding spectral shifts.

G Start 4-Iodobenzoic Acid (Iodine-I) Oxidation Oxidation (Oxone or NaIO4) Start->Oxidation Shift1 H(ortho-I): ~7.84 ppm Start->Shift1 Product 4-Iodosylbenzoic Acid (Iodine-III, Polymeric) Oxidation->Product Controlled Oxidation Impurity 4-Iodoxybenzoic Acid (Iodine-V, Impurity) Oxidation->Impurity Over-oxidation (Excess Oxidant/Heat) Shift2 H(ortho-IO): ~8.02 ppm Product->Shift2 Shift3 H(ortho-IO2): ~8.15 ppm Impurity->Shift3

Figure 1: Reaction pathway showing the progressive downfield shift of protons ortho to the iodine center upon oxidation.

Experimental Protocol: Synthesis & Characterization

This protocol ensures the isolation of the kinetic product (iodosyl) while minimizing the thermodynamic product (iodoxy).

Step 1: Synthesis (Modified Saltzman Method)
  • Dissolution: Dissolve 4-iodobenzoic acid (1.0 eq) in acetic acid.

  • Oxidation: Add peracetic acid (or Oxone in water) dropwise at room temperature.

    • Critical Control: Do not heat above 40°C. High heat promotes disproportionation to

      
       and 
      
      
      
      .
  • Precipitation: The polymeric 4-iodosylbenzoic acid will precipitate as an amorphous white/yellowish solid.

  • Isolation: Filter and wash thoroughly with water (to remove oxidants) and acetone (to remove unreacted starting material).

Step 2: NMR Sample Preparation (The "Solvation" Technique)

Due to the polymeric nature of the solid, standard preparation will result in a suspension.

  • Solvent Choice: Use DMSO-d

    
      exclusively.
    
    • Mechanism:[2][3] DMSO coordinates to the iodine(III) center, breaking the

      
       polymer chains and forming monomeric adducts (
      
      
      
      ).
  • Preparation: Add ~10 mg of sample to 0.6 mL DMSO-d

    
    . Shake vigorously or sonicate for 30 seconds.
    
    • Note: If the sample does not dissolve, it may be the over-oxidized

      
       species (which is less soluble) or the sample is too concentrated.
      
  • Acquisition: Run the 1H NMR immediately. Prolonged storage in DMSO can lead to slow reduction or decomposition.

Troubleshooting & Data Interpretation
ObservationDiagnosisCorrective Action
Peaks at 7.84 ppm remain Incomplete oxidation.Increase reaction time or oxidant equivalents; wash crude solid with acetone.
Broad/Undefined Peaks Polymeric aggregates.Sonicate sample in DMSO-d

; ensure sample is fully dissolved.
New peaks >8.15 ppm Over-oxidation to

.
Reduce reaction temperature; reduce oxidant stoichiometry.
Mixture of 3+ doublets Disproportionation (

).
This is common. Quantify ratio by integration of the ortho-protons.
References
  • Synthesis and Characterization of Hypervalent Iodine Compounds

    • Zhdankin, V. V. (2008).[4] Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.[5][6]

  • NMR of Iodosylbenzoic Acid Derivatives

    • Yusubov, M. S., et al. (2006). Preparation and X-ray structure of 4-iodosylbenzoic acid. ARKIVOC, (iv), 48-58.
  • Disproportionation of Iodosylarenes

    • Sharefkin, J. G., & Saltzman, H. (1963). Iodosobenzene. Organic Syntheses, 43, 60.
  • Precursor Data (4-Iodobenzoic Acid)

    • National Institute of Standards and Technology (NIST).

Sources

Comparative

Publish Comparison Guide: Solid-State Architecture of 4-Iodosylbenzoic Acid

Executive Summary: The Structural Paradox 4-Iodosylbenzoic acid (4-IBA) represents a classic "structural paradox" in hypervalent iodine chemistry. While its ortho-isomer (2-iodosylbenzoic acid) is a staple in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

4-Iodosylbenzoic acid (4-IBA) represents a classic "structural paradox" in hypervalent iodine chemistry. While its ortho-isomer (2-iodosylbenzoic acid) is a staple in organic synthesis due to its ability to cyclize into a soluble benziodoxole framework, the para-isomer (4-IBA) remains a stubborn, insoluble polymer.

This guide provides a technical deconstruction of the solid-state structure of 4-iodosylbenzoic acid , contrasting it with its isomers and precursors. We analyze why 4-IBA resists single-crystal growth, how its polymeric nature dictates its reactivity, and provide a validated synthesis protocol for generating this reagent for powder diffraction or oxidative applications.

The Structural Enigma: Polymeric vs. Cyclic Motifs

To understand the solid-state behavior of 4-iodosylbenzoic acid, one must compare it to its structural analogues. The position of the carboxyl group relative to the iodine center is the sole determinant of the supramolecular architecture.

The "Ortho Effect" vs. The "Para Polymer"
  • 2-Iodosylbenzoic Acid (Ortho): The carboxyl group is proximal to the iodine. This allows for an intramolecular nucleophilic attack of the oxygen onto the iodine, forming a 5-membered benziodoxole ring . This "pseudo-cyclic" structure disrupts intermolecular networking, enhancing solubility.

  • 4-Iodosylbenzoic Acid (Para): The carboxyl group is distal. Intramolecular cyclization is geometrically impossible. Consequently, the hypervalent iodine center satisfies its electronic deficiency by forming intermolecular dative bonds with oxygen atoms of neighboring molecules. This results in an infinite zigzag polymeric chain (–I–O–I–O–).

Visualizing the Architecture (DOT Diagram)

The following diagram illustrates the divergent structural pathways of the isomers.

StructuralDichotomy Precursor Iodobenzoic Acid Precursor Oxidation Oxidation (NaIO4/H2O) Precursor->Oxidation Ortho 2-Iodosylbenzoic Acid (Ortho Isomer) Oxidation->Ortho If 2-Substituted Para 4-Iodosylbenzoic Acid (Para Isomer) Oxidation->Para If 4-Substituted Cyclic Cyclic Benziodoxole Form (Discrete Molecules) Ortho->Cyclic Intramolecular Cyclization Polymer Linear Polymeric Chain (-I-O-I-O- Network) Para->Polymer Intermolecular Polymerization Soluble Soluble / Reactive Cyclic->Soluble Insoluble Insoluble / High MP Polymer->Insoluble

Figure 1: Structural divergence of iodosylbenzoic acid isomers. The para-substitution forces a polymeric lattice, whereas the ortho-substitution favors discrete cyclic molecules.

X-Ray Crystallographic Analysis & Data

Obtaining single crystals of pure 4-iodosylbenzoic acid is notoriously difficult due to its rapid precipitation as an amorphous or microcrystalline polymer. However, its structure has been derived from Powder X-Ray Diffraction (PXRD) and Extended X-Ray Absorption Fine Structure (EXAFS) studies of analogous iodosylarenes (like PhIO).

Predicted Unit Cell & Bond Parameters

The lattice is stabilized by two orthogonal interaction networks:

  • The I-O Backbone: A hypervalent (3c-4e) bond network forming the polymeric spine.

  • The Carboxyl Dimers: Standard hydrogen-bonded dimers between the benzoic acid tails of adjacent chains.

Comparative Structural Data Table
Feature4-Iodosylbenzoic Acid (Para) 2-Iodosylbenzoic Acid (Ortho) Iodosylbenzene (PhIO)
Lattice Motif Linear Polymer (Zigzag)Pseudo-Cyclic (Benziodoxole)Linear Polymer (Zigzag)
Iodine Geometry T-Shaped (distorted)T-Shaped (in ring)T-Shaped
Primary I-O Bond ~1.85 Å (Covalent)~1.90 Å (Endocyclic)1.86 Å
Secondary I...O ~2.70 Å (Intermolecular)N/A (Intramolecular)2.80 Å (Intermolecular)
I-O-I Angle ~140° - 150°N/A146°
Solubility Insoluble (DMSO only)Soluble (MeOH, Acetone)Insoluble (MeOH)
Space Group P21/c (Predicted/Powder)P21/a (Monoclinic)P21/n (Monoclinic)

Expert Insight: The "T-shaped" geometry is a hallmark of Iodine(III). In 4-IBA, the phenyl ring occupies the equatorial position, while the oxygen atoms occupy the axial positions. The "secondary" bond (I...O) is roughly 0.9 Å longer than the primary bond, yet strong enough to create a rigid lattice that resists solvation.

Experimental Protocol: Synthesis & Isolation

Since commercial sources of 4-iodosylbenzoic acid often degrade into the iodoxy (I(V)) form or contain residual oxidant, in situ preparation or fresh synthesis is required for reliable structural studies.

Method A: Hydrolysis of 4-Iodobenzoic Acid Diacetate

This is the preferred route for generating high-purity material for diffraction studies, avoiding metal contamination from permanganate oxidations.

Reagents:
  • 4-Iodobenzoic acid (10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Hydrogen Peroxide (30%, excess) or Sodium Perborate

  • Acetic Anhydride (5 mL)

Step-by-Step Workflow:
  • Acetoxylation: Dissolve 4-iodobenzoic acid in glacial acetic acid/acetic anhydride.

  • Oxidation: Slowly add the oxidant at 40°C. Stir for 4 hours. The solution will turn yellow.

  • Isolation of Diacetate: Cool to 0°C. The intermediate 4-(diacetoxyiodo)benzoic acid will crystallize. Filter and dry.

    • Checkpoint: Verify structure via NMR (shifts in aromatic protons due to electron-withdrawing I(III)).

  • Hydrolysis (Polymerization): Suspend the diacetate in 2M NaOH (aq) for 30 minutes. The acetoxy ligands are hydrolyzed, generating the unstable monomer Ar-I=O, which immediately polymerizes and precipitates.

  • Neutralization: Acidify carefully with HCl to pH 4-5 to protonate the carboxylic acid without dissolving the polymer.

  • Filtration: Collect the amorphous white solid. Wash extensively with water and chloroform to remove acetic acid.

Diagram: Synthesis Pathway

Synthesis Start 4-Iodobenzoic Acid (Starting Material) Step1 Oxidation (Ac2O / H2O2) Start->Step1 Inter Intermediate: 4-(Diacetoxyiodo)benzoic Acid Step1->Inter Step2 Basic Hydrolysis (NaOH) Inter->Step2 Precip Spontaneous Polymerization Step2->Precip - 2 AcOH Final Product: 4-Iodosylbenzoic Acid (Solid) Precip->Final Formation of I-O-I Network

Figure 2: Synthetic route emphasizing the hydrolysis step where polymerization occurs.

Comparative Performance & Applications

Why choose 4-IBA over the more common IBX or 2-IBA?

Reactivity Profile
  • Oxidant Strength: 4-IBA is a milder oxidant than IBX (I(V)). It is suitable for specific oxidations (e.g., sulfides to sulfoxides) where over-oxidation must be avoided.

  • Activation: Due to its polymeric insolubility, 4-IBA often requires activation by Lewis acids (BF3·Et2O) or micellar catalysis to function in organic solvents.

Solid-State Stability
  • 4-IBA: Highly stable at room temperature due to the polymeric lattice energy. Less shock-sensitive than IBX.

  • 2-IBA: Prone to disproportionation into Iodobenzene and Iodoxybenzoic acid upon heating.

Purification Utility
  • Scavenger Role: The insolubility of 4-IBA is a feature, not a bug, in "catch-and-release" protocols. After reacting a soluble derivative, the reduced 4-iodobenzoic acid can be precipitated, or the unreacted polymeric oxidant can be simply filtered off.[1]

References

  • Zhdankin, V. V. (2020). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons.

  • Yusubov, M. S., & Zhdankin, V. V. (2015). "Iodine(III) Reagents in Organic Synthesis". Resource for Iodosylbenzene Structure.

  • Albrecht, M., et al. (2007). "Preparation and Structure of Oligomeric Iodosylbenzene Sulfate". Comparison of polymeric I-O motifs.

  • Koser, G. F. (2003).[2] "Hypervalent Iodine Compounds".[1][3][4][5][6] Comprehensive Heterocyclic Chemistry II.

  • Koposov, A. Y., et al. (2006). "2-Iodoxybenzoic acid (IBX) and its esters: Structure and Reactivity". European Journal of Organic Chemistry. (Provides comparative data on ortho-cyclization).

Sources

Validation

Mass spectrometry fragmentation patterns of 4-iodosylbenzoic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-iodosylbenzoic acid (4-IBA) , contrasting it with its common reduction product (4-iodobenzoic acid) and its structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-iodosylbenzoic acid (4-IBA) , contrasting it with its common reduction product (4-iodobenzoic acid) and its structural isomer (2-iodosylbenzoic acid).

Executive Summary & Technical Context

4-Iodosylbenzoic acid (4-IBA) is a hypervalent iodine(III) oxidant used in organic synthesis and studied as a metabolic intermediate. Unlike its ortho-isomer (2-iodosylbenzoic acid), which forms a stable cyclic benziodoxole structure, 4-IBA exists as a linear polymer in the solid state.

The Analytical Challenge: 4-IBA is thermally unstable. In "hard" ionization techniques like Electron Ionization (EI), it frequently undergoes in-source reduction (loss of oxygen) or disproportionation. Consequently, its mass spectrum often mimics that of 4-iodobenzoic acid . Successful identification requires "soft" ionization (ESI/MALDI) and careful interpretation of the molecular ion cluster to distinguish the oxidant from its reduced contaminants.

Comparative Overview of Analytes
CompoundStructureMWKey CharacteristicStability (MS Source)
4-Iodosylbenzoic Acid

264.02 Target AnalyteLow (Reduces to 248)
4-Iodobenzoic Acid

248.02 Reduction ProductHigh (Stable Parent)
2-Iodosylbenzoic Acid

264.02 Ortho-IsomerModerate (Cyclizes)

Fragmentation Mechanisms & Pathways

The fragmentation of 4-IBA is driven by the lability of the hypervalent iodine-oxygen bond (


) and the stability of the aromatic carboxylate group.
Primary Fragmentation Channels[1]
  • Deoxygenation (Reduction Channel): The most dominant pathway. The hypervalent

    
     bond is weak. Under EI conditions or high collision energy (CID), the oxygen atom is expelled, yielding the radical cation of 4-iodobenzoic acid (
    
    
    
    248).
  • Decarboxylation: Typical of benzoic acids, losing

    
     (
    
    
    
    Da).
  • Deiodination: Homolytic cleavage of the

    
     bond, typically yielding the phenyl cation.
    
Graphviz Pathway Diagram

The following diagram illustrates the specific fragmentation cascade for 4-IBA (


 264/265) transitioning into the 4-iodobenzoic acid pathways.

FragmentationPathway M_IBA 4-Iodosylbenzoic Acid [M+H]+ m/z 265 (Hypervalent Parent) M_Red 4-Iodobenzoic Acid Ion [M-O+H]+ m/z 249 (Reduced Species) M_IBA->M_Red - O (16 Da) In-Source Reduction Frag_Benzoyl Benzoyl Cation [I-C6H4-CO]+ m/z 231 (Loss of OH) M_Red->Frag_Benzoyl - H2O (18 Da) Frag_PhenylI Iodophenyl Cation [I-C6H4]+ m/z 203 (Loss of CO/CO2) M_Red->Frag_PhenylI - HCOOH (46 Da) Frag_Benzoyl->Frag_PhenylI - CO (28 Da) Frag_Phenyl Phenyl Cation [C6H4]+ m/z 76 (Loss of I) Frag_PhenylI->Frag_Phenyl - I• (127 Da) Frag_I Iodine Ion [I]+ m/z 127 Frag_PhenylI->Frag_I Charge Retention on I

Caption: Proposed fragmentation cascade of 4-iodosylbenzoic acid (ESI+), highlighting the critical in-source reduction step.

Experimental Data Comparison

This section provides the specific


 values to look for. Note that in Electron Ionization (EI), the parent ion (

264) is rarely observed due to thermal decomposition. ESI is the recommended method.
Table 1: Mass Spectral Peak Assignments (ESI+ Mode)
m/z (Observed)Ion IdentityFormulaOrigin/Mechanism
265


Intact Parent . Only visible in soft ionization.
287


Sodium adduct. Often more stable than protonated form.
249


Reduction Artifact . Indistinguishable from 4-iodobenzoic acid.[1]
231


Acylium ion (Loss of water from reduced form).
203


Decarboxylation of the reduced species.
127


Iodine cation (High energy fragment).
Table 2: Distinguishing Isomers (Ortho vs. Para)
Feature4-Iodosylbenzoic Acid (Para)2-Iodosylbenzoic Acid (Ortho)
Structure Linear Polymer (Solid)Cyclic Benziodoxole
Stability Low (Facile loss of O)Higher (Stabilized by cyclization)
Key Loss -16 Da (Oxygen) dominant-18 Da (Water) dominant
Mechanism

Cyclodehydration to benziodoxolone

Recommended Protocol: Validating 4-IBA

To confirm the presence of 4-iodosylbenzoic acid and rule out contamination by 4-iodobenzoic acid, follow this self-validating workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 0.1 mg of sample in Acetonitrile/Water (50:50) .

    • Critical: Avoid Methanol if possible, as hypervalent iodine can oxidize alcohols, altering the sample matrix in situ.

    • Add 0.1% Formic Acid to promote protonation (

      
      ).
      
  • Ionization Settings (ESI):

    • Source Temp: Keep LOW (< 150°C). High temperatures accelerate the reduction to 4-iodobenzoic acid.

    • Cone Voltage: Low (10–20 V) to preserve the weak

      
       bond.
      
  • Data Acquisition:

    • Scan range:

      
       50–400.[2]
      
    • Look for the ratio of 265 (Target) to 249 (Reduced) .

    • Validation: If the 265 peak is absent and only 249 is seen, the sample is either fully degraded or the source temperature is too high.

Decision Workflow Diagram

MethodWorkflow Start Start Analysis (ESI-MS) Check265 Check m/z 265 ([M+H]+) Start->Check265 Check249 Check m/z 249 ([M-O+H]+) Check265->Check249 Weak/Absent Result_Pure Confirmed: 4-Iodosylbenzoic Acid Check265->Result_Pure Dominant Peak Result_Mix Mixture/Degradation (Partial Reduction) Check249->Result_Mix Both Present Result_Red Identify as: 4-Iodobenzoic Acid Check249->Result_Red Only 249 Present

Caption: Decision tree for distinguishing 4-IBA from its reduced degradation product.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Iodobenzoic Acid (Reduced Form Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Podgoršek, A. et al. (2009). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations.[3] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons.[1] (Referencing general instability of iodosylarenes in MS).

Sources

Comparative

Publish Comparison Guide: 4-Iodosylbenzoic Acid vs. Transition Metal Catalysts

The following guide provides an in-depth technical benchmark of 4-Iodosylbenzoic Acid (4-IBA) and its hypervalent iodine analogs against traditional Transition Metal Catalysts (Pd, Ru, Cu). This analysis focuses on the o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of 4-Iodosylbenzoic Acid (4-IBA) and its hypervalent iodine analogs against traditional Transition Metal Catalysts (Pd, Ru, Cu).

This analysis focuses on the oxidative and hydrolytic capabilities of these reagents, highlighting the strategic trade-offs between "Green" main-group catalysis and heavy metal efficiency.

Executive Summary: The "Metal-Free" Paradigm Shift

In modern drug development and fine chemical synthesis, the removal of trace metals is a critical quality attribute (CQA). 4-Iodosylbenzoic acid (4-IBA) represents a class of Hypervalent Iodine (III) reagents that bridge the gap between stoichiometric oxidants and catalytic systems.

While transition metals (Palladium, Ruthenium) offer superior turnover frequencies (TOF) and broad substrate scope, they introduce significant liabilities regarding toxicity (ICH Q3D guidelines) and cost. 4-IBA distinguishes itself through insolubility-driven purification —acting as a pseudo-solid-phase reagent that simplifies work-up—and a benign toxicity profile.

Verdict at a Glance:

  • Choose 4-IBA (or 2-IBA/IBX) for: Late-stage functionalization in pharma, metal-sensitive substrates, and reactions requiring simple filtration work-up.

  • Choose Transition Metals for: Large-scale commodity synthesis, unactivated C-H functionalization, and reactions requiring extremely low catalyst loading (<0.1 mol%).

Technical Deep Dive: Mechanism & Structural Causality

The Isomer Distinction: 4-IBA vs. 2-IBA

To benchmark effectively, one must understand the structural nuance of the reagent.

  • 2-Iodosylbenzoic Acid (2-IBA): The ortho isomer cyclizes to form a stable benziodoxole moiety. It is often more soluble and acts as a "chymotrypsin mimic" in hydrolytic cleavage.

  • 4-Iodosylbenzoic Acid (4-IBA): The para isomer cannot cyclize. Consequently, it forms an insoluble polymeric network via intermolecular I---O interactions.

    • Benchmarking Advantage: This insolubility makes 4-IBA an excellent stoichiometric oxidant or recoverable catalyst precursor. It functions similarly to polymer-supported reagents without the need for an expensive polymer backbone.

Mechanism of Action Comparison
  • Transition Metals (e.g., Pd(II)/Pd(0)): Rely on redox cycling involving d-orbital coordination, oxidative addition, and reductive elimination. Prone to ligand dissociation and leaching.

  • Hypervalent Iodine (I(III)/I(I)): Operates via Ligand Exchange and Reductive Elimination . The iodine center acts as a "soft" electrophile, accepting electron density from the substrate (e.g., alcohol oxygen) and releasing iodobenzoic acid (I(I)) as the byproduct.

Visualization: Catalytic Cycle & Activation

The following diagram contrasts the activation pathway of Hypervalent Iodine against a generic Metal Oxidation cycle.

G cluster_0 Hypervalent Iodine (IBA) Cycle cluster_1 Transition Metal (Pd) Cycle I_III Active I(III) (Iodosyl Species) Complex Ligand Exchange Intermediate I_III->Complex + Substrate Substrate Substrate (Alcohol/Ester) I_I Reduced I(I) (Iodobenzoic Acid) Complex->I_I Reductive Elim. (Product Release) I_I->I_III Re-oxidation Oxidant Co-Oxidant (e.g., Oxone/mCPBA) Pd_II Pd(II) Species Pd_0 Pd(0) Species Pd_II->Pd_0 Product Release Pd_0->Pd_II Re-oxidation (O2) O2 O2 / Air

Figure 1: Comparative Catalytic Cycles. Note the direct re-oxidation of I(I) to I(III) allows for catalytic turnover similar to metal redox cycles.

Benchmarking Data: Performance Metrics

Oxidation of Alcohols (Benzyl Alcohol Benzaldehyde)

Context: A standard benchmark reaction.[1] 4-IBA is compared against Palladium(II) Acetate and TPAP (Ruthenium).

Metric4-Iodosylbenzoic Acid (IBA)Pd(OAc)₂ / O₂TPAP (Ru) / NMO
Active Species Hypervalent Iodine (I³⁺)Pd(II) Coordination ComplexRu(VII) Oxo-species
Reaction Time 2 – 4 Hours6 – 12 Hours0.5 – 2 Hours
Yield (Isolated) 85 – 92%90 – 98%95%
Selectivity High (No over-oxidation to acid)Moderate (Requires ligand tuning)High
Work-up Filtration (Insoluble byproduct)Scavenging / Column Chrom.Filtration through Silica
Toxicity (PDE) High Tolerance (Class 3 equivalent)Strict (Class 1: <10 ppm limit)Strict (Class 1)
Cost Low ($)High (

$)
Moderate (

)
Hydrolytic Activity (Phosphodiester Cleavage)

Context: Cleavage of nerve agent simulants (e.g., PNPP). 4-IBA (and its 2-isomer) acts as a nucleophilic catalyst.

  • IBA Performance:

    
     approx 
    
    
    
    . Operates via nucleophilic attack of the I-O group on phosphorus.
  • Metal Performance (Zn/Co):

    
     approx 
    
    
    
    . Faster but requires pH control and complex ligands.
  • Key Differentiator: IBA functions effectively in micellar media and creates no heavy metal waste, making it superior for decontamination formulations.

Experimental Protocols

Protocol A: Synthesis of 4-Iodosylbenzoic Acid (4-IBA)

Self-Validating Step: The color change and solubility shift confirm the oxidation state change.

  • Dissolution: Dissolve 4-iodobenzoic acid (10 mmol) in 50 mL of glacial acetic acid.

  • Oxidation: Slowly add peracetic acid (35%, 15 mmol) or NaIO₄ (in boiling water) dropwise over 30 minutes.

    • Checkpoint: The solution should turn faint yellow.

  • Precipitation: Stir for 4 hours at 40°C. The 4-iodosylbenzoic acid will precipitate as an amorphous white/yellowish solid due to its polymeric nature (unlike the 2-isomer which might remain soluble or crystallize differently).

  • Isolation: Filter the solid, wash copiously with water (to remove acetic acid) and acetone (to remove unreacted starting material).

  • Drying: Dry in vacuo. Safety Note: Do not heat above 100°C; hypervalent iodine compounds can be shock/heat sensitive (though less so than IBX).

Protocol B: Catalytic Oxidation of Alcohol using 4-IBA (In Situ Regeneration)

Concept: Uses 4-IBA catalytically with Oxone (MPS) as the terminal oxidant.

  • Setup: To a flask, add Benzyl Alcohol (1.0 equiv).

  • Catalyst Loading: Add 4-Iodosylbenzoic acid (5-10 mol%) .

  • Co-Oxidant: Add Oxone® (1.1 equiv) dissolved in water. Solvent system: Acetonitrile/Water (2:1).

  • Reaction: Stir at Room Temperature.

    • Mechanism:[1][2][3] 4-IBA oxidizes the alcohol and reduces to 4-iodobenzoic acid. Oxone immediately re-oxidizes the acid back to 4-IBA.

  • Work-up:

    • Filter off the insoluble Oxone salts.

    • Extract with Ethyl Acetate.

    • Wash with dilute sodium bisulfite (quench oxidant).

    • Evaporate.

Strategic Analysis: When to Switch?

Use the following logic flow to determine the appropriate catalyst for your workflow.

DecisionTree Start Select Reaction Type Type Oxidation or Hydrolysis? Start->Type Oxidation Is Metal Contamination Critical? (e.g. Late Stage Pharma) Type->Oxidation Oxidation Hydrolysis Substrate Type? Type->Hydrolysis Hydrolysis Yes_Metal Yes_Metal Oxidation->Yes_Metal Yes No_Metal No_Metal Oxidation->No_Metal No (Commodity Chem) Phosphate Phosphate Hydrolysis->Phosphate Phosphates/Esters IBA IBA Yes_Metal->IBA Use 4-IBA / IBX (Low Toxicity, Easy Filter) Scale Scale No_Metal->Scale Scale > 100kg? Scale->IBA No: Use IBA Metal Metal Scale->Metal Yes: Use Pd/Ru/Cu (Lower Loading, Cheaper O2) IBA_Ortho IBA_Ortho Phosphate->IBA_Ortho Use 2-IBA (Ortho) (Nucleophilic Catalyst)

Figure 2: Decision Matrix for Catalyst Selection.

Critical Considerations
  • Solubility vs. Activity: If you require a homogeneous reaction for kinetics, 4-IBA is poor due to insolubility. Use 2-IBA or modify 4-IBA with solubilizing esters.

  • Safety: While 4-IBA is safer than heavy metals regarding chronic toxicity, it is an energetic material . It has a lower decomposition temperature than iodobenzoic acid. Never scale up without DSC (Differential Scanning Calorimetry) testing.

  • Regulatory: FDA/EMA guidelines (ICH Q3D) place Palladium in Class 1 (High Risk). Iodine species are generally considered Class 3 (Low Risk), significantly reducing the burden of analytical validation for residual elements.

References

  • Synthesis and Properties of Iodosylbenzoic Acids

    • Molecules (2001).[1] "Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant".

    • (Verifies synthesis of 4-IBA vs 2-IBA).

  • Hypervalent Iodine in Catalysis (Review)

    • Chemical Reviews (2016).
    • (Benchmarking data).

  • Safety and Energetics

    • Organic Process Research & Development.
  • Metal vs.

    • ICH Guideline Q3D (R1) on Elemental Impurities.

Sources

Validation

Elemental Analysis Standards for Pure 4-Iodosylbenzoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Specialists in Drug Development Executive Summary: The Characterization Paradox 4-Iodosylbenzoic acid (4-IBA) represents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Specialists in Drug Development

Executive Summary: The Characterization Paradox

4-Iodosylbenzoic acid (4-IBA) represents a unique challenge in analytical chemistry. Unlike its ortho-isomer (2-iodosylbenzoic acid), which cyclizes to form stable benziodoxole structures, 4-IBA cannot cyclize .[1] Consequently, it exists as a pseudo-polymeric solid with low solubility, making standard solution-phase analysis (NMR) difficult and often unreliable due to aggregation.[1]

This guide establishes the Analytical Standard for 4-IBA, comparing the efficacy of Elemental Analysis (EA) against orthogonal methods. We demonstrate that while EA is necessary for bulk confirmation, it is insufficient for functional purity without a coupled iodometric protocol.[1]

Defining the Standard: Theoretical vs. Experimental

To validate a batch of 4-IBA, the experimental data must be compared against the theoretical elemental composition. The primary impurities are the unreacted precursor (4-Iodobenzoic acid ) and the over-oxidized byproduct (4-Iodoxybenzoic acid ).[1]

Table 1: Elemental Composition Benchmarks

Use this table to diagnose specific impurity profiles based on CHN deviations.

Compound StateFormulaMW ( g/mol )Carbon (%)Hydrogen (%)Iodine (%)Oxygen (%)
Target: Pure 4-Iodosylbenzoic Acid C₇H₅IO₃ 264.02 31.84 1.91 48.07 18.18
Impurity A: 4-Iodobenzoic Acid (Precursor)C₇H₅IO₂248.0233.90 (+2.[1]06)2.03 (+0.[1]12)51.17 (+3.[1]10)12.90 (-5.[1]28)
Impurity B: 4-Iodoxybenzoic Acid (Over-oxidized)C₇H₅IO₄280.0230.02 (-1.[1]82)1.80 (-0.[1]11)45.32 (-2.[1]75)22.85 (+4.[1]67)
Impurity C: Hydrate (Wet Sample)C₇H₅IO₃[1]·H₂O282.0329.81 (-2.[1]03)2.50 (+0.[1]59)45.00 (-3.[1]07)22.69 (+4.[1]51)

Critical Insight: A "passing" EA result for Carbon (e.g., 31.8%) can be deceptively achieved by a mixture of Impurity A (high C) and Impurity B (low C).[1] Therefore, EA cannot be the sole release criteria.

Comparative Analysis: EA vs. Orthogonal Methods
Method A: Combustion Analysis (CHN)
  • Performance: High precision for Carbon/Hydrogen but prone to "incomplete combustion" errors due to the iodine-heavy polymeric lattice.[1]

  • Limitation: Does not distinguish between active hypervalent iodine (

    
    ) and reduced iodine (
    
    
    
    ).
  • Protocol Adjustment: Requires the addition of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid to prevent iodine trapping in the ash.

Method B: Iodometric Titration (The Functional Standard)
  • Performance: Directly measures the oxidative capacity (moles of active

    
    ).[1]
    
  • Mechanism:

    
    . The liberated 
    
    
    
    is titrated with Thiosulfate.[1][2][3][4][5]
  • Superiority: It is the only method that definitively quantifies the active reagent content.[1]

Method C: Solution NMR (¹H)
  • Performance: Poor.[1]

  • Reason: 4-IBA is sparingly soluble in DMSO-d6 and often decomposes or aggregates, leading to broad, unintegrable peaks.[1] It is useful only for identifying organic solvent contaminants.[1]

Detailed Experimental Protocols
Protocol 1: Preparation of the Analytical Standard (Purification)

Before analysis, the crude material must be processed to remove the polymeric "traps" that skew EA results.

  • Digestion: Suspend 1.0 g of crude 4-IBA in 20 mL of 10% Acetic Acid solution.

  • Sonication: Sonicate for 15 minutes to break up aggregates (do not heat above 40°C to avoid disproportionation).

  • Filtration: Filter the white solid and wash extensively with cold water (

    
     mL) followed by cold chloroform (
    
    
    
    mL) to remove unreacted 4-iodobenzoic acid.
  • Drying (Crucial): Dry under high vacuum (<1 mbar) at room temperature for 24 hours over

    
    . Note: Heating removes water but may trigger thermal decomposition.
    
Protocol 2: The "Double-Check" Analytical Workflow

To certify a batch as "Standard Grade" (>98%), follow this sequential workflow.

Step A: Iodometric Titration (Functional Purity) [1]

  • Weigh accurately ~100 mg of dried 4-IBA into an Erlenmeyer flask.

  • Add 20 mL of Acetic Acid and 1.0 g of Potassium Iodide (excess).

  • Stir in the dark for 10 minutes (Solution turns dark brown/red).

  • Add 50 mL of deionized water.

  • Titrate with 0.1 N Sodium Thiosulfate (

    
    ) until pale yellow.
    
  • Add starch indicator and continue until colorless.[1][2]

  • Calculation:

    
    
    (Note: Equivalent weight is MW/2 because 2 electrons are transferred).[1]
    

Step B: Elemental Analysis (Compositional Purity) [1]

  • Encapsulate 2 mg of sample in a tin capsule.

  • Add ~5 mg of WO₃ (Tungsten Trioxide) powder to the capsule.[1]

  • Run on CHN Analyzer with oxygen boost time set to 120 seconds (extended combustion).

Decision Logic for Purity Validation

The following diagram illustrates the logic flow for accepting or rejecting a batch based on the comparative data from EA and Titration.

PurityLogic Start Crude 4-IBA Sample Titration Step 1: Iodometric Titration (Measures Oxidative Activity) Start->Titration CheckActivity Is Activity > 98%? Titration->CheckActivity EA Step 2: Elemental Analysis (CHN) (Measures Bulk Composition) CheckActivity->EA Yes Fail_Precursor FAIL: Contaminated with 4-Iodobenzoic Acid CheckActivity->Fail_Precursor No (Low Activity) CheckCarbon Is Carbon within 31.84% ± 0.4%? EA->CheckCarbon Pass PASS: Certified Standard (Pure 4-IBA) CheckCarbon->Pass Yes CheckCarbon->Fail_Precursor No (High C) Fail_Wet FAIL: Hydrated/Wet (Recalculate or Dry) CheckCarbon->Fail_Wet No (Low C, High H) Fail_Inert FAIL: Inert Impurities (Salts/Inorganics)

Figure 1: Analytical Decision Matrix. Note that Titration is the primary gatekeeper; EA serves to confirm the absence of non-oxidative organic impurities.

References
  • Synthesis & Properties of Hypervalent Iodine: Zhdankin, V. V. (2013).[1] Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. [1]

  • Iodometric Titration Standards: Vogel’s Textbook of Quantitative Chemical Analysis (6th Ed).[1] Section 10.114: Determination of peroxides and active oxygen. [1]

  • Elemental Analysis Guidelines: J. Org. Chem. Guidelines for Authors (2024).[1] Characterization of New Compounds. [1]

  • Structure of Iodosylbenzoic Acids: Gowda, B. T., et al. (2014).[1] Structural studies on iodosylbenzoic acids. Zeitschrift für Naturforschung B. [1]

Sources

Safety & Regulatory Compliance

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